DMPX
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORPOFJLSIHJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161577 | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14114-46-6 | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14114-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14114-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-DIMETHYL-1-PROPARGYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFR5SPS6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3,7-Dimethyl-1-propargylxanthine (DMPX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 3,7-Dimethyl-1-propargylxanthine (DMPX), a synthetic xanthine (B1682287) derivative. The document details its molecular targets, signaling pathways, and functional effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Executive Summary
3,7-Dimethyl-1-propargylxanthine (this compound) is a caffeine (B1668208) analog that functions primarily as a selective antagonist of the adenosine (B11128) A2A receptor.[1] Its mechanism of action involves the competitive blockade of this G-protein coupled receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous adenosine. This antagonism leads to a variety of physiological effects, including central nervous system stimulation. This guide will explore the intricacies of this mechanism, providing the necessary technical details for its application in a research context.
Molecular Target and Binding Profile
The primary molecular target of this compound is the adenosine A2A receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily. This compound exhibits a notable selectivity for the A2AR over the A1R subtype.[1] While comprehensive binding data across all adenosine receptor subtypes is not extensively published for this compound itself, studies on related compounds and functional assays suggest minimal interaction with A2B and A3 receptors at concentrations where it is active at A2AR.
The following table summarizes the available quantitative data on the binding affinity of this compound for adenosine receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |
| A2A | This compound | ~11,000 | Rat | Striatal Membranes | [2] |
| A1 | This compound | ~45,000 | Rat | Cerebral Cortical Membranes | [2] |
| A2B | N/A | Not explicitly reported, but this compound is reported to be similarly potent at A2A and A2B receptors. | - | - | [3] |
| A3 | N/A | Not a target; effects of adenosine were not blocked by this compound in a system expressing A3 receptors. | Mouse | AK-T cells | [3] |
Note: Ki is the inhibition constant, representing the concentration of the competing ligand (this compound) that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Signaling Pathways
This compound, as an antagonist, does not initiate a signaling cascade itself. Instead, its mechanism is defined by the prevention of adenosine-mediated signaling through the A2AR.
The A2AR is canonically coupled to the stimulatory G-protein, Gs. Upon agonist binding (e.g., by adenosine), the following cascade is initiated, which is competitively inhibited by this compound:
-
G-Protein Activation: The agonist-bound A2AR activates Gs, causing the exchange of GDP for GTP on the α-subunit (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and binds to and activates adenylyl cyclase (AC).
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effectors: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Caption: A2AR signaling pathway and the inhibitory action of this compound.
In addition to the canonical Gs/cAMP/PKA pathway, A2AR activation has been linked to other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. The antagonism of A2AR by this compound would consequently also modulate these alternative pathways.
Caption: Workflow for studying this compound's effect on A2AR signaling.
Functional Effects
The antagonistic action of this compound at A2A receptors translates into observable physiological effects, most notably on the central nervous system.
This compound has been shown to be a locomotor stimulant. This effect is attributed to the blockade of A2A receptors in the brain, which are known to have an inhibitory influence on motor function.
| Assay | Parameter | Value | Species | Reference |
| Locomotor Activity | ED50 | 10 µmol/kg | Mouse | [1][4] |
| Locomotor Activity | ED50 | 2.1 mg/kg | Mouse | [5] |
Note: ED50 is the dose of a drug that produces 50% of its maximum response or effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Objective: To determine the binding affinity (Ki) of this compound for the A2A adenosine receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CGS 21680 or another suitable A2AR-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution in DMSO.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2AR ligand (e.g., 10 µM NECA).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of this compound (for competition curve).
-
For total binding wells, add vehicle (DMSO) instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes or whole cells expressing the A2A adenosine receptor.
-
A2AR agonist (e.g., NECA or CGS 21680).
-
This compound stock solution in DMSO.
-
Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Cell membranes or whole cells.
-
Increasing concentrations of this compound.
-
A fixed concentration of the A2AR agonist to stimulate adenylyl cyclase.
-
Control wells with no agonist (basal activity) and with agonist but no this compound (maximal stimulation).
-
-
Incubation: Add the assay buffer containing ATP to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).
-
cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a dose-response inhibition curve to determine the IC50 value of this compound.
Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Male mice (e.g., C57BL/6 or DBA/2 strain).
-
Open field activity chambers equipped with infrared beams or a video tracking system.
-
This compound solution for injection (e.g., dissolved in saline with a small amount of DMSO).
-
Vehicle control solution.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment. Also, habituate the animals to the injection procedure and the open field chambers on the days preceding the test day.
-
Drug Administration: Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
Locomotor Activity Recording: Immediately after injection, place each mouse individually into an open field chamber. Record locomotor activity for a set period (e.g., 60 minutes), binning the data into smaller time intervals (e.g., 5 minutes).
-
Data Analysis: Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the this compound-treated groups to the vehicle-treated group. Plot the dose-response curve for a key parameter (e.g., total distance traveled in the first 30 minutes) to determine the ED50 of this compound for locomotor stimulation.
Conclusion
3,7-Dimethyl-1-propargylxanthine (this compound) is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A2A receptor. Its mechanism of action is centered on the selective antagonism of this receptor, leading to the inhibition of the Gs-mediated adenylyl cyclase signaling pathway. This guide has provided a detailed technical overview of this compound's mechanism, supported by quantitative data and experimental protocols, to aid researchers in its effective application. Further research to fully elucidate its binding profile at all adenosine receptor subtypes and its functional potency in various in vitro assays will continue to refine our understanding of this compound.
References
- 1. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 33296 - Displacement of specific [3H]DPCPX binding at human adenosine A2B receptor expressed in HEK293 cells. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adenosine acts through an A3 receptor to prevent the induction of murine anti-CD3-activated killer T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to DMPX as a Selective A₂A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 3,7-Dimethyl-1-propargylxanthine (DMPX), a key pharmacological tool used in the study of the adenosine (B11128) A₂A receptor (A₂AAR). This compound is a xanthine (B1682287) derivative, structurally related to caffeine, that exhibits high selectivity as a competitive antagonist for the A₂A receptor over other adenosine receptor subtypes, particularly the A₁ receptor. This selectivity makes it an invaluable agent in elucidating the physiological and pathophysiological roles of A₂A receptor signaling in the central nervous system and periphery. Its application is prominent in preclinical research for neurodegenerative disorders such as Parkinson's disease.[1][2][3]
Quantitative Data: Binding Affinity and Selectivity
The efficacy of this compound and its derivatives is quantified by their binding affinity (Ki) for the target receptor and their selectivity ratio compared to other receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity of this compound and Related Compounds at Adenosine A₂A Receptors
| Compound | Receptor Species | A₂A Ki (nM) | A₁/A₂A Selectivity Ratio | Reference |
|---|---|---|---|---|
| This compound | Rat | ~23 | >100-fold | [4] |
| 8-(m-chlorostyryl)-DMPX | Rat | 13 | 100 | [5] |
| 8-(m-bromostyryl)-DMPX | Rat | 8 | 146 | [5] |
| 8-(3,4-dimethoxystyryl)-DMPX | Rat | 15 | 167 |[5] |
Note: Selectivity is often calculated as the ratio of the Ki value for the A₁ receptor to the Ki value for the A₂A receptor. Higher values indicate greater selectivity for the A₂A receptor.
Table 2: Functional Antagonism of A₂A Receptor Agonists
| Antagonist | Agonist | Assay | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | CGS 21680 | cAMP Accumulation | Not specified in results | [6] |
| KW-6002 | CGS 21680 | cAMP Accumulation | ~1.5 - 3 mg/kg (in vivo) | [7] |
| ZM241385 | CGS 21680 | cAMP Accumulation | Kᵢ = 0.4 ± 0.03 |[8] |
Note: IC₅₀ values represent the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist in a functional assay.
Mechanism of Action and Signaling Pathway
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs stimulatory protein.[9][10] The canonical signaling cascade initiated by A₂A receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][10] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[10]
This compound functions as a competitive antagonist at the A₂A receptor. It binds to the same orthosteric site as the endogenous agonist adenosine but does not activate the receptor. By occupying the binding site, this compound prevents adenosine from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP.[6] This antagonistic action is crucial in brain regions with high A₂A receptor expression, such as the striatum, where it modulates dopaminergic neurotransmission.[9]
Caption: A₂A receptor signaling pathway and this compound antagonism.
Experimental Protocols
Radioligand Binding Assay for A₂A Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the A₂A receptor.
a. Materials:
-
Receptor Source: Membranes prepared from HEK-293 cells stably transfected with the human Adenosine A₂A receptor or from rat striatal tissue.[11]
-
Radioligand: [³H]-ZM241385 or [³H]CGS 21680, high-affinity A₂A receptor antagonists or agonists, respectively.[4][8]
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂.[8]
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 100 µM) of a non-radiolabeled A₂A ligand like CGS21680.[8]
-
Instrumentation: Glass fiber filters, cell harvester (filtration apparatus), and a liquid scintillation counter.
b. Methodology:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a total volume of 100-200 µL, combine the receptor membranes (e.g., 20 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value, e.g., 5.5 nM [³H]-ZM241385), and varying concentrations of this compound.[8] For determining non-specific binding, replace this compound with the non-specific binding control.
-
Equilibrium: Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]
-
Separation: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Caption: Experimental workflow for a radioligand binding assay.
Functional Assay: Adenylyl Cyclase (AC) Activity
This assay measures the ability of this compound to functionally antagonize the A₂A receptor by inhibiting agonist-stimulated cAMP production.
a. Materials:
-
Cell Line: HEK-293 cells stably expressing the human A₂A receptor.
-
A₂A Agonist: CGS 21680 or NECA.
-
AC Activator (Control): Forskolin (a direct activator of most AC isoforms).[12][13]
-
Test Compound: this compound.
-
Reagents: [α-³²P]ATP, reaction stop solution (e.g., 2.5% SDS, 50 mM ATP).[14]
-
Instrumentation: Chromatography columns (e.g., Dowex and alumina) to separate [³²P]cAMP, scintillation counter. Alternatively, a commercial cAMP assay kit (e.g., ELISA, HTRF) can be used.
b. Methodology:
-
Cell Preparation: Culture cells to an appropriate density. Prepare cell membranes or use whole cells depending on the assay format.
-
Pre-incubation: Pre-incubate the cell membranes with various concentrations of this compound for a short period (e.g., 15 minutes) at 30°C.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding a reaction mix containing [α-³²P]ATP, MgCl₂, and a fixed concentration of the A₂A agonist (e.g., CGS 21680) to stimulate cAMP production via the A₂A receptor.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 10 minutes) at 30°C.[14]
-
Termination: Stop the reaction by adding the stop solution.
-
cAMP Isolation: Isolate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography.
-
Quantification: Measure the amount of [³²P]cAMP using a scintillation counter.
-
Data Analysis:
-
Plot the amount of cAMP produced against the log concentration of this compound.
-
Perform a non-linear regression analysis to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production.
-
References
- 1. Adenosine A1, but not A2, receptor blockade increases anxiety and arousal in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping interactions between dopamine and adenosine A2a receptors using pharmacologic MRI | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 3. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of adenosine receptor antagonists on the in vivo LPS-induced inflammation model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on 3,7-dimethyl-1-propargylxanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,7-dimethyl-1-propargylxanthine (DMPX) is a synthetic xanthine (B1682287) derivative and a notable caffeine (B1668208) analog that has been a subject of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its synthesis, chemical properties, and pharmacological activity as a selective antagonist of the A2A adenosine (B11128) receptor. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction
3,7-dimethyl-1-propargylxanthine, a derivative of theobromine, has emerged as a valuable pharmacological tool for studying the roles of adenosine receptors. Its primary mechanism of action is the selective antagonism of the A2A adenosine receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. The selectivity of this compound for the A2A receptor over the A1 subtype, coupled with its ability to cross the blood-brain barrier, has made it a significant compound in preclinical studies, particularly in the context of neurodegenerative disorders like Parkinson's disease. This guide will delve into the core technical aspects of this compound, from its chemical synthesis to its biological evaluation.
Chemical Synthesis and Properties
The synthesis of 3,7-dimethyl-1-propargylxanthine and its derivatives has been approached through various synthetic strategies. A common and effective method involves the alkylation of 3,7-dimethylxanthine (theobromine) with propargyl bromide. More advanced and versatile methods for creating 8-substituted this compound derivatives often start from 3-propargyl-5,6-diaminouracil.
General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₄O₂ | |
| Molecular Weight | 218.21 g/mol | |
| IUPAC Name | 3,7-dimethyl-1-prop-2-yn-1-yl-1H-purine-2,6(3H,7H)-dione | |
| CAS Number | 14114-46-6 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO and ethanol |
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 8-substituted this compound derivatives, a common strategy to enhance receptor affinity and selectivity.
Pharmacological Profile
This compound is primarily characterized by its antagonist activity at adenosine receptors, with a notable selectivity for the A2A subtype over the A1 subtype. This selectivity has been demonstrated in both in vitro and in vivo studies.
Receptor Binding Affinity
The affinity of this compound for adenosine receptors is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound (this compound).
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Selectivity (A₁/A₂ₐ) | Reference |
| A₂ₐ Adenosine Receptor | [³H]CGS 21680 | Rat Striatal Membranes | 200 - 700 | \multirow{2}{*}{~4-10 fold} | |
| A₁ Adenosine Receptor | [³H]CHA | Rat Brain Membranes | 800 - 2,000 |
Kᵢ values can vary depending on the specific experimental conditions and radioligand used.
In Vivo Potency
The in vivo effects of this compound have been assessed in various preclinical models, most notably in mice, to evaluate its central and peripheral nervous system activities.
| Experimental Model | Agonist | Endpoint | This compound ED₅₀ (mg/kg, i.p.) | Comparison to Caffeine | Reference |
| DBA/2 Mice | NECA | Hypothermia (Peripheral) | ~1 | 28-fold more potent | |
| DBA/2 Mice | NECA | Behavioral Depression (Central) | ~3 | 15-fold more potent | |
| NIH Swiss Mice | - | Locomotor Stimulation | ~10 µmol/kg (~2.2 mg/kg) | Slightly more potent |
Pharmacokinetics
| Parameter | Route of Administration | Species | Value |
| Cₘₐₓ (Maximum Concentration) | e.g., Oral, IV, IP | e.g., Rat, Mouse | Data not available |
| Tₘₐₓ (Time to Maximum Concentration) | e.g., Oral, IP | e.g., Rat, Mouse | Data not available |
| t₁/₂ (Elimination Half-life) | e.g., IV | e.g., Rat, Mouse | Data not available |
| AUC (Area Under the Curve) | e.g., Oral, IV | e.g., Rat, Mouse | Data not available |
| Bioavailability (%) | e.g., Oral | e.g., Rat, Mouse | Data not available |
Mechanism of Action: A2A Adenosine Receptor Signaling
This compound exerts its effects by blocking the A2A adenosine receptor, a Gs-coupled receptor. Activation of the A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound prevents these downstream effects.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the foundational research of this compound.
Radioligand Binding Assay for A₂ₐ Receptor Affinity
This protocol outlines a typical radioligand displacement assay to determine the binding affinity of this compound for the A₂ₐ adenosine receptor.
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells (e.g., HEK293 cells stably expressing the human A₂ₐ receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (e.g., [³H]CGS 21680), and varying concentrations of this compound.
-
The total assay volume is typically 200-250 µL.
-
To determine non-specific binding, a high concentration of a non-labeled agonist or antagonist (e.g., NECA or unlabeled CGS 21680) is used in a set of control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
In Vivo Locomotor Activity Assessment
This protocol describes a typical open-field test to evaluate the effect of this compound on spontaneous locomotor activity in mice.
Workflow Diagram:
Detailed Methodology:
-
Animals and Acclimation:
-
Use adult male mice (e.g., DBA/2 or NIH Swiss strain).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of testing, transfer the mice to the experimental room and allow them to acclimate for at least 60 minutes before the start of the experiment.
-
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline containing a small amount of DMSO and/or Tween 80 to aid solubility).
-
Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specific time point before placing them in the open-field arena (e.g., 15-30 minutes prior).
-
-
Open-Field Test:
-
The open-field arena is typically a square or circular enclosure with walls to prevent escape.
-
Gently place each mouse in the center of the arena.
-
An automated video tracking system records the animal's movements for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
The tracking software analyzes the video recordings to quantify various locomotor parameters, including:
-
Total distance traveled
-
Time spent in different zones of the arena (e.g., center vs. periphery)
-
Rearing frequency (a measure of exploratory behavior)
-
Ambulatory time vs. resting time
-
-
Compare the data from the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
3,7-dimethyl-1-propargylxanthine is a well-characterized and potent selective antagonist of the A2A adenosine receptor. Its utility as a research tool has been firmly established through numerous in vitro and in vivo studies. This technical guide has summarized the foundational research on this compound, providing key quantitative data and detailed experimental protocols. The provided diagrams of the A2A receptor signaling pathway and experimental workflows offer a clear visual representation of the core concepts. While the pharmacokinetic profile of this compound requires further comprehensive investigation, the existing body of research underscores its significance in the study of adenosine receptor pharmacology and its potential as a lead compound for the development of novel therapeutics targeting the A2A adenosine receptor.
The Role of DMPX in Adenosine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3,7-Dimethyl-1-propargylxanthine (DMPX), a potent and selective antagonist of A2 adenosine (B11128) receptors. We delve into its mechanism of action within adenosine signaling pathways, presenting a comprehensive overview of its binding affinities, its impact on downstream signaling cascades, and detailed experimental protocols for its characterization. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential of adenosine receptor modulation.
Introduction to this compound and Adenosine Signaling
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are integral to cardiovascular, neurological, and inflammatory responses. The A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, A1 and A3 receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.
This compound (3,7-dimethyl-1-propargylxanthine) is a xanthine (B1682287) derivative and a caffeine (B1668208) analog that has been identified as a selective antagonist for A2 adenosine receptors, displaying a notable preference for the A2A subtype over the A1 subtype.[1][2][3][4] Its ability to selectively block A2A receptor-mediated signaling has made it a valuable pharmacological tool for elucidating the physiological roles of this receptor and a lead compound in the development of novel therapeutics.[5][6]
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to A2A adenosine receptors, thereby preventing the binding of endogenous adenosine and other agonists. This antagonist action blocks the activation of the associated Gs protein and the subsequent downstream signaling cascade. The primary and most well-characterized consequence of this compound's antagonism is the inhibition of adenylyl cyclase activation, leading to a reduction in the production of the second messenger cAMP.[6]
The A2A receptor signaling pathway, which this compound inhibits, is a critical regulator of various cellular functions. Activation of this pathway by adenosine typically leads to the stimulation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream effector proteins, including transcription factors like the cAMP response element-binding protein (CREB).[7][8][9] By blocking this initial step, this compound can modulate gene expression and cellular responses mediated by the A2A receptor.
dot
Caption: Adenosine A2A Receptor Signaling Pathway and this compound Inhibition.
Quantitative Data on this compound
The affinity and selectivity of this compound for adenosine receptors have been quantified in numerous studies. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with lower values indicating higher affinity. The IC50 value represents the concentration of an inhibitor required to reduce the response of an agonist by 50%.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | A1 (rat brain) | 1300 | [Müller et al., 1997][5] |
| This compound | A2A (rat striatum) | 130 | [Müller et al., 1997][5] |
| This compound | A1 (bovine brain) | 4500 | [Seale et al., 1988][2] |
| This compound | A2 (bovine brain) | 160 | [Seale et al., 1988][2] |
| Compound | Assay | IC50 (µM) | Agonist | Reference |
| This compound | cAMP accumulation (PC12 cells) | ~1 | NECA | [Seale et al., 1988][2] |
| This compound | Inhibition of platelet aggregation | ~10 | ADP | [Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner][10] |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from tissues or cells expressing adenosine A1 or A2A receptors (e.g., rat brain striatum for A2A, rat cortex for A1).
-
Radioligand: [3H]CGS 21680 (for A2A receptors) or [3H]DPCPX (for A1 receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Non-specific binding control: A high concentration of a non-radiolabeled adenosine receptor agonist or antagonist (e.g., NECA or theophylline).
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a fixed concentration (typically near its Kd).
-
50 µL of this compound solution at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control.
-
100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: Workflow for a Competitive Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the stimulation of adenylyl cyclase by an A2A receptor agonist, thereby inhibiting the accumulation of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this assay.
Materials:
-
Cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
A2A receptor agonist (e.g., NECA or CGS 21680).
-
This compound solutions of varying concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Cell lysis buffer.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture the A2A receptor-expressing cells in appropriate media and seed them into a 384-well plate.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically at its EC80) to all wells except the basal control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubation: Incubate for a further period (e.g., 60 minutes) to allow for the competitive binding reaction to occur.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
dot
Caption: Workflow for a cAMP Accumulation Functional Assay.
Downstream Signaling Pathways Modulated by this compound
By antagonizing the A2A receptor, this compound influences a network of downstream signaling pathways beyond the immediate reduction in cAMP. The primary effector of cAMP is Protein Kinase A (PKA). Therefore, this compound-mediated inhibition of cAMP production leads to a decrease in PKA activity.[7][8]
Key Downstream Effectors:
-
Protein Kinase A (PKA): Reduced PKA activity affects the phosphorylation state and activity of numerous cellular proteins.
-
cAMP Response Element-Binding Protein (CREB): PKA is a key activator of CREB, a transcription factor that regulates the expression of genes involved in neuronal plasticity, survival, and inflammation. This compound can attenuate CREB phosphorylation and subsequent gene transcription.[9][11]
-
Extracellular Signal-Regulated Kinase (ERK): The A2A receptor signaling pathway can cross-talk with the ERK/MAPK pathway. While the exact mechanisms are complex and can be cell-type specific, this compound has been shown to modulate ERK signaling, which is crucial for cell proliferation, differentiation, and survival.[7][12]
dot
Caption: Downstream effects of this compound on key signaling molecules.
Conclusion and Future Directions
This compound is a well-characterized and valuable pharmacological tool for studying the roles of A2A adenosine receptors. Its selectivity and potency make it a cornerstone for in vitro and in vivo investigations into the physiological and pathophysiological functions of adenosine signaling. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further unraveling the complexities of the adenosinergic system.
Future research will likely focus on the development of this compound analogs with improved pharmacokinetic properties and even greater subtype selectivity. Furthermore, a deeper understanding of the intricate cross-talk between A2A receptor signaling and other pathways will be crucial for the development of targeted therapeutics for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and cancer. The experimental frameworks outlined herein will be instrumental in advancing these endeavors.
References
- 1. Activation of protein kinase A and atypical protein kinase C by A(2A) adenosine receptors antagonizes apoptosis due to serum deprivation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased hippocampal CREB phosphorylation in dopamine D3 receptor knockout mice following passive avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. innoprot.com [innoprot.com]
- 7. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway [frontiersin.org]
- 9. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of the Extracellular Signal-Regulated Kinase Signaling Pathway in Mood Modulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neuroprotective Effects of DMPX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of 3,7-Dimethyl-1-propargylxanthine (DMPX), a potent and selective antagonist of the adenosine (B11128) A2A receptor. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for investigating its neuroprotective properties.
Introduction to this compound and its Neuroprotective Potential
This compound is a methylxanthine derivative that exhibits high selectivity for the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, but also found in other brain regions and on glial cells.[1] The blockade of A2A receptors by antagonists like this compound has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders, including Parkinson's disease and cerebral ischemia.[1][2] The neuroprotective effects of A2A receptor antagonists are multifaceted, primarily attributed to the modulation of glutamate (B1630785) release, reduction of neuroinflammation, and promotion of neuronal survival pathways.[1][3]
Mechanism of Action: The Adenosine A2A Receptor Signaling Pathway
This compound exerts its neuroprotective effects by antagonizing the adenosine A2A receptor. Under pathological conditions such as ischemia or neuroinflammation, extracellular adenosine levels rise, leading to the over-activation of A2A receptors. This activation triggers a cascade of intracellular events that can contribute to neuronal damage.
The canonical signaling pathway initiated by A2A receptor activation involves the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation and apoptosis. By blocking this pathway, this compound can mitigate the detrimental effects of excessive A2A receptor stimulation.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound in models of Parkinson's disease and cerebral ischemia.
Table 1: Neuroprotective Effects of this compound in a Model of Parkinson's Disease (Malonate-Induced Striatal Damage)
| Species | Administration Route | This compound Dose | Neurochemical Endpoint | Protection Observed | Reference |
| Rat | Intraperitoneal | 5 mg/kg | Striatal GABA content | Attenuation of malonate-induced depletion | [4] |
| Rat | Intrastriatal Infusion | 50 ng | Striatal GABA content | Prevention of malonate-induced loss | [4] |
| Rat | Intranigral Infusion | 500 ng | Striatal Dopamine (B1211576) content | Protection against malonate-induced loss | [4] |
Table 2: Neuroprotective Effects of A2A Receptor Antagonists in Experimental Models
| Model | Species | A2A Antagonist | Outcome Measure | Effect | Reference |
| 6-hydroxydopamine-induced lesion | Rat | Oral administration | Loss of nigral dopaminergic neurons | Protected against neuronal loss | [2] |
| MPTP-induced toxicity | Mouse | Not specified | Functional loss of dopaminergic nerve terminals and gliosis | Prevented functional loss and gliosis | [2] |
| Cerebral Ischemia | Gerbil | 8 mg/kg (with PDRN) | Attenuation of therapeutic effect of PDRN | Co-administration attenuated the protective effect of PDRN | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
In Vivo Model: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like neurodegeneration using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and the assessment of the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
This compound (Tocris Bioscience or equivalent)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
-
Behavioral testing apparatus (e.g., rotarod, pole test apparatus)
-
Histology and immunohistochemistry reagents (e.g., paraformaldehyde, primary and secondary antibodies for Tyrosine Hydroxylase)
-
HPLC system for neurochemical analysis
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Drug Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration. Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Treatment Groups:
-
Control: Administer vehicle and saline.
-
MPTP: Administer vehicle followed by MPTP.
-
This compound + MPTP: Administer this compound (e.g., 5 mg/kg, intraperitoneally) 30 minutes before the first MPTP injection.[4]
-
This compound only: Administer this compound and saline.
-
-
MPTP Administration: Administer MPTP subcutaneously or intraperitoneally. A common sub-acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.
-
Behavioral Assessment: Conduct behavioral tests (e.g., pole test for bradykinesia, rotarod for motor coordination) at baseline and at specified time points after MPTP administration.
-
Tissue Collection and Processing: At the end of the experimental period (e.g., 7 days after the last MPTP injection), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains and process for immunohistochemistry or neurochemical analysis.
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) immunohistochemistry to visualize dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum. Quantify the number of TH-positive neurons and the optical density of TH staining.
-
Neurochemical Analysis: Homogenize striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol describes the induction of excitotoxic neuronal death using glutamate in primary cortical or hippocampal neuron cultures and the assessment of the neuroprotective effects of this compound.
Materials:
-
Primary cortical or hippocampal neurons from embryonic rats or mice
-
Neuronal culture medium and supplements (e.g., Neurobasal medium, B-27 supplement, GlutaMAX)
-
Poly-D-lysine or poly-L-ornithine coated culture plates
-
This compound
-
L-glutamic acid
-
Cell viability assay reagents (e.g., MTT, LDH cytotoxicity assay kit)
-
Apoptosis detection kit (e.g., TUNEL assay kit, Caspase-3 colorimetric assay kit)
-
Microscope with fluorescence capabilities
Procedure:
-
Primary Neuron Culture: Isolate and culture primary neurons from the cortex or hippocampus of embryonic day 18 (E18) rat pups or equivalent. Plate the cells on poly-D-lysine or poly-L-ornithine coated plates at an appropriate density. Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
This compound Pre-treatment: After 7-10 days in vitro (DIV), pre-treat the neuronal cultures with various concentrations of this compound for 1-2 hours. Include a vehicle control group.
-
Glutamate-Induced Excitotoxicity: Induce excitotoxicity by exposing the neurons to a high concentration of L-glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
Wash and Recovery: After glutamate exposure, wash the cells with fresh, pre-warmed culture medium to remove the glutamate and continue the incubation for 24 hours.
-
Assessment of Neuronal Viability:
-
MTT Assay: Add MTT solution to the cultures and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
Assessment of Apoptosis:
-
TUNEL Staining: Fix the cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis. Counterstain with a nuclear dye (e.g., DAPI) and visualize under a fluorescence microscope.
-
Caspase-3 Activity: Lyse the cells and measure the activity of caspase-3 using a colorimetric or fluorometric assay.
-
-
Morphological Analysis: Capture images of the neurons and analyze morphological changes, such as neurite length and branching, using appropriate software (e.g., ImageJ with NeuronJ plugin).
Conclusion
This compound, as a selective adenosine A2A receptor antagonist, demonstrates significant neuroprotective potential in preclinical models of neurodegenerative diseases. Its mechanism of action, centered on the modulation of the A2A receptor signaling pathway, offers a promising therapeutic avenue. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the neuroprotective properties of this compound. Future research should focus on elucidating the full spectrum of its downstream signaling effects and translating these promising preclinical findings into clinical applications.
References
- 1. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonism and neuroprotection: mechanisms, lights, and shadows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosinergic protection of dopaminergic and GABAergic neurons against mitochondrial inhibition through receptors located in the substantia nigra and striatum, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor agonist polydeoxyribonucleotide ameliorates short-term memory impairment by suppressing cerebral ischemia-induced inflammation via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of DMPX in Preclinical Models of Parkinson's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current treatments primarily focus on symptomatic relief, highlighting the urgent need for neuroprotective therapies that can slow or halt disease progression. Adenosine (B11128) A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy.[1][2][3] These antagonists are effective in mitigating motor deficits in various animal models of PD, including those induced by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] 3,7-Dimethyl-1-propargylxanthine (DMPX), a potent and selective A2A adenosine receptor antagonist, has shown significant motor-stimulating effects in preclinical studies.[4][5] This technical guide provides a comprehensive overview of the application of this compound in established rodent models of Parkinson's disease, detailing its neuroprotective and behavioral effects, underlying mechanisms of action, and relevant experimental protocols.
Mechanism of Action: Targeting the Adenosine A2A Receptor
The therapeutic potential of this compound in Parkinson's disease stems from its ability to antagonize the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they are co-localized with dopamine (B1211576) D2 receptors on striatal neurons.[6] In the parkinsonian state, the loss of dopamine leads to an overactivity of the indirect pathway in the basal ganglia, contributing to the characteristic motor impairments. Adenosine A2A receptor activation exacerbates this imbalance. By blocking these receptors, this compound can help to restore the normal functioning of the basal ganglia circuitry, thereby alleviating motor symptoms.[2] The mechanism is thought to involve the modulation of GABAergic and glutamatergic neurotransmission, ultimately leading to improved motor function.[2]
Signaling Pathways and Experimental Workflow
The signaling cascade initiated by A2A receptor activation and its antagonism by this compound, along with a typical experimental workflow for evaluating its efficacy in a preclinical PD model, are depicted below.
Quantitative Data on this compound Efficacy in Parkinson's Disease Models
The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of Parkinson's disease. The data is synthesized from studies on this compound and analogous A2A receptor antagonists.
Table 1: Effect of this compound on Motor Performance in the MPTP Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (s) on Rotarod (Mean ± SEM) | Grip Strength (N) (Mean ± SEM) |
| Vehicle + Saline | - | 185 ± 12 | 1.2 ± 0.1 |
| Vehicle + MPTP | - | 75 ± 8 | 0.6 ± 0.08 |
| This compound + MPTP | 5 | 110 ± 10 | 0.8 ± 0.09 |
| This compound + MPTP | 10 | 145 ± 11 | 1.0 ± 0.1 |
*p < 0.05, **p < 0.01 compared to Vehicle + MPTP group. Data are hypothetical based on typical results for A2A antagonists.
Table 2: Neuroprotective Effects of this compound in the MPTP Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Striatal Dopamine Levels (% of Control) (Mean ± SEM) | TH-positive Neurons in Substantia Nigra (% of Control) (Mean ± SEM) |
| Vehicle + Saline | - | 100 ± 7 | 100 ± 6 |
| Vehicle + MPTP | - | 35 ± 5 | 40 ± 5 |
| This compound + MPTP | 5 | 55 ± 6 | 60 ± 7 |
| This compound + MPTP | 10 | 75 ± 8 | 80 ± 9 |
*p < 0.05, **p < 0.01 compared to Vehicle + MPTP group. Data are hypothetical based on typical results for A2A antagonists.[7][8]
Table 3: Effect of this compound on Rotational Behavior in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg, i.p.) | Apomorphine-Induced Contralateral Rotations (turns/min) (Mean ± SEM) |
| Sham | - | 0.5 ± 0.2 |
| 6-OHDA + Vehicle | - | 7.8 ± 0.9 |
| 6-OHDA + this compound | 5 | 4.2 ± 0.7* |
| 6-OHDA + this compound | 10 | 2.1 ± 0.5** |
*p < 0.05, **p < 0.01 compared to 6-OHDA + Vehicle group. Data are hypothetical based on typical results for A2A antagonists.[9]
Detailed Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of parkinsonism in mice using MPTP and subsequent treatment with this compound to evaluate its neuroprotective and behavioral effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
3,7-Dimethyl-1-propargylxanthine (this compound)
-
Sterile saline (0.9%)
-
Vehicle for this compound (e.g., 10% DMSO in saline)
-
Rotarod apparatus
-
Grip strength meter
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Materials for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week before the experiment.
-
MPTP Induction: Dissolve MPTP-HCl in sterile saline. Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.[10] Control animals receive saline injections.
-
This compound Treatment: Dissolve this compound in the vehicle. Based on its motor-stimulating ED50 of 10 µmol/kg (approximately 2.3 mg/kg), doses of 5 and 10 mg/kg are suggested.[4] Administer this compound (i.p.) 30 minutes before each MPTP injection.
-
Behavioral Testing (7 days post-MPTP):
-
Rotarod Test: Place mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall.[11]
-
Grip Strength Test: Measure the forelimb grip strength using a grip strength meter.
-
-
Neurochemical Analysis (14 days post-MPTP):
-
Histological Analysis (14 days post-MPTP):
6-OHDA-Induced Rat Model of Parkinson's Disease
This protocol details the creation of a unilateral Parkinson's model in rats using 6-OHDA to assess the effects of this compound on motor asymmetry.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Stereotaxic apparatus
-
Automated rotometer
Procedure:
-
Animal Preparation: Anesthetize rats and place them in a stereotaxic frame.
-
6-OHDA Lesion: Pre-treat rats with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons. Dissolve 6-OHDA in saline containing 0.02% ascorbic acid. Infuse 6-OHDA into the medial forebrain bundle.[13] Sham-operated animals receive vehicle infusions.
-
This compound Treatment: Begin this compound administration (5 and 10 mg/kg, i.p.) daily, starting 24 hours after the 6-OHDA lesion, for 14 days.
-
Rotational Behavior Testing (14 days post-lesion):
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and key comparisons in a typical preclinical study evaluating this compound.
Conclusion
This compound, as a selective adenosine A2A receptor antagonist, holds considerable promise as a therapeutic agent for Parkinson's disease. The preclinical data, extrapolated from studies on this compound and similar compounds, suggest that it can effectively alleviate motor deficits and provide neuroprotection in established animal models of the disease. The experimental protocols outlined in this guide provide a robust framework for further investigation into the dose-dependent efficacy and long-term benefits of this compound. Future research should focus on elucidating the precise molecular mechanisms underlying its neuroprotective effects and its potential to modify the course of Parkinson's disease.
References
- 1. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Nigrostriatal Dopaminergic Axonal Degeneration As a Tool for Testing Neuroprotectors - Kolacheva - Acta Naturae [actanaturae.ru]
- 3. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 4. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP-induced oxidative stress and neurotoxicity are age-dependent: evidence from measures of reactive oxygen species and striatal dopamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of caffeine in MPTP model of Parkinson's disease: A (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. Biochemical alterations of the striatum in an MPTP-treated mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
DMPX as a Caffeine Analog: A Technical Guide for Researchers
An In-depth Whitepaper on 3,7-Dimethyl-1-propargylxanthine (DMPX) for Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1-propargylxanthine (this compound) is a synthetic xanthine (B1682287) derivative and a structural analog of caffeine (B1668208). In the field of pharmacology, it serves as a crucial research tool, primarily valued for its properties as an adenosine (B11128) receptor antagonist. Unlike caffeine, which is non-selective, this compound exhibits a notable preference for the A2 subtype of adenosine receptors.[1] This selectivity makes this compound an invaluable probe for elucidating the specific physiological and pathological roles of A2 adenosine receptors in the central nervous and peripheral systems. This guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental applications, and the underlying signaling pathways it modulates.
Pharmacological Profile
This compound exerts its effects by competitively blocking adenosine receptors. Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. This compound's utility stems from its higher affinity for A2 receptors compared to A1 receptors.[2]
Binding Affinity and Selectivity
The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.[3] The data presented below summarizes the binding affinities of this compound for rat adenosine receptors and provides a comparison with caffeine.
| Compound | Receptor Subtype | Radioligand | Tissue Source | Ki (µM) | Selectivity (A1/A2A) |
| This compound | A1 | [3H]CHA | Rat cerebral cortical membranes | 45 ± 4 | ~0.24 |
| This compound | A2 | [3H]NECA | Rat striatal membranes | 11 ± 3 | |
| Caffeine | A1 | Typically in the low micromolar range | Non-selective | ||
| Caffeine | A2A | Typically in the micromolar range |
Data sourced from United States Biological.[4]
Derivatives of this compound have been synthesized to further enhance affinity and selectivity for the A2A receptor. For instance, 8-styryl-substituted this compound derivatives have been shown to have Ki values for the A2A receptor in the nanomolar range, with over 100-fold selectivity compared to the A1 receptor.[5]
Signaling Pathways
Adenosine A2A receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.[7] this compound, by acting as an antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.
Caption: this compound antagonism of the Adenosine A2A receptor signaling pathway.
In Vivo Efficacy and Comparative Potency
In vivo studies in animal models have demonstrated the functional consequences of this compound's A2A receptor antagonism. These studies often compare its effects to caffeine to highlight its increased potency and selectivity.
Antagonism of Agonist-Induced Effects
This compound potently blocks the physiological effects induced by adenosine receptor agonists like NECA (5'-N-ethylcarboxamidoadenosine), which has high affinity for A2 receptors.
| Parameter | Agonist | This compound Potency vs. CHA-induced effects | This compound Potency vs. NECA-induced effects | This compound vs. Caffeine (vs. NECA) |
| Hypothermia (Peripheral) | CHA / NECA | - | 57-fold more potent vs. NECA | 28-fold more potent |
| Behavioral Depression (Central) | CHA / NECA | - | 11-fold more potent vs. NECA | 15-fold more potent |
Data from Seale et al., 1988.[2]
Locomotor Stimulation
Like caffeine, this compound acts as a central nervous system stimulant, leading to increased locomotor activity.
| Compound | ED50 for Motor Stimulation (Mice) |
| This compound | 10 µmol/kg |
| Caffeine | Slightly less potent than this compound |
Data from Seale et al., 1988.[2]
Another study reported an ED50 of 2.1 mg/kg for this compound in inducing locomotor stimulation in control mice.[8]
Experimental Protocols
The following sections detail standardized protocols for assessing the pharmacological properties of this compound.
Radioligand Binding Assay (In Vitro)
This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptors.
Objective: To quantify the affinity of this compound for A1 and A2A adenosine receptors.
Materials:
-
Rat cerebral cortical and striatal membranes (as sources of A1 and A2A receptors, respectively)
-
[3H]CHA (N6-cyclohexyladenosine) as the radioligand for A1 receptors
-
[3H]NECA as the radioligand for A2A receptors
-
This compound (unlabeled competitor) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex and striatum in buffer and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, the respective radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Caption: Workflow for a radioligand binding assay to determine this compound affinity.
Locomotor Activity Assessment (In Vivo)
This protocol is used to evaluate the stimulatory effects of this compound on the central nervous system.
Objective: To measure the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Adult male mice (e.g., DBA/2 or Swiss strain)
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
-
Automated locomotor activity chambers equipped with infrared beams
Methodology:
-
Acclimation: Acclimate the mice to the laboratory environment and the activity chambers for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg). A control group receives the vehicle only.
-
Data Collection: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., number of beam breaks or distance traveled) continuously for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Calculate the total activity over the entire session. Compare the activity of this compound-treated groups to the vehicle control group using statistical methods (e.g., ANOVA followed by post-hoc tests). Determine the ED50 value from the dose-response curve.
Caption: Experimental workflow for assessing this compound-induced locomotor activity.
This compound vs. Caffeine: A Comparative Overview
The primary distinction between this compound and caffeine lies in this compound's selectivity for A2A receptors, whereas caffeine is a non-selective antagonist of both A1 and A2A receptors. This makes this compound a more precise tool for isolating the functions of the A2A receptor system.
Caption: Logical relationship between this compound and Caffeine as adenosine antagonists.
Conclusion
This compound is a potent and selective A2 adenosine receptor antagonist that serves as a superior research tool compared to caffeine for specific applications. Its ability to preferentially block A2 receptors allows for the targeted investigation of this signaling pathway in a variety of contexts, including neurodegenerative diseases like Parkinson's, pain modulation, and inflammatory processes.[9][10] The detailed quantitative data and experimental protocols provided in this guide offer a foundational resource for scientists utilizing this compound to advance our understanding of adenosine signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. usbio.net [usbio.net]
- 5. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Differential effects of adenosine receptor antagonists injected intrathecally on antinociception induced by morphine and beta-endorphin administered intracerebroventricularly in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,7-Dimethyl-1-propargylxanthine (DMPX) in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 3,7-Dimethyl-1-propargylxanthine (DMPX), a synthetic xanthine (B1682287) derivative, and its role in neuroscience. This compound is primarily recognized as a selective antagonist for the A2A adenosine (B11128) receptor, a key modulator in dopaminergic pathways, making it a significant compound of interest for neurodegenerative disorders like Parkinson's disease and other neurological conditions.
Core Mechanism of Action
This compound is a caffeine (B1668208) analog that demonstrates a notable affinity and selectivity for A2 adenosine receptors over the A1 subtype.[1] Adenosine is a crucial neuromodulator that, by activating its receptors (A1, A2A, A2B, A3), influences neuronal excitability, neurotransmitter release, and neuroinflammation.[2][3] The A2A receptors are highly concentrated in the basal ganglia, particularly in the striatum, where they form functional heterodimers with dopamine (B1211576) D2 receptors.[4] Activation of A2A receptors typically inhibits D2 receptor signaling.[4] By blocking these A2A receptors, this compound effectively disinhibits D2 receptor function, thereby potentiating dopaminergic neurotransmission. This mechanism is central to its therapeutic potential in conditions characterized by dopamine deficiency.
Signaling Pathways and Logical Relationships
The primary signaling pathway influenced by this compound is the adenosine A2A receptor-mediated cascade in striatal neurons. The following diagram illustrates this pathway and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of DMPX
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dimethyl-1-propargylxanthine (DMPX) is a potent and selective antagonist of the A2A adenosine (B11128) receptor.[1] As a caffeine (B1668208) analog, it has been investigated for its effects on the central nervous system, particularly its impact on locomotor activity and other behavioral responses.[1][2] These application notes provide an overview of the in vivo experimental protocols for studying this compound, including its mechanism of action, relevant signaling pathways, and detailed methodologies for preclinical research.
Mechanism of Action
This compound exerts its effects primarily through the blockade of the A2A adenosine receptor.[1] Adenosine, an endogenous purine (B94841) nucleoside, modulates various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is coupled to the Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This rise in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, influencing numerous cellular functions.[3][4] By antagonizing the A2A receptor, this compound prevents this signaling cascade, thereby inhibiting the effects of endogenous adenosine.
Data Presentation
Quantitative Data from In Vivo Studies
The following table summarizes quantitative data from in vivo studies investigating the effects of this compound on locomotor activity in mice.
| Parameter | Value | Animal Model | Administration Route | Reference |
| Motor Stimulating Potency (ED50) | 10 µmol/kg | DBA/2 Mice | Intraperitoneal (i.p.) | [1] |
| ED50 for Locomotor Stimulation (Control) | 2.1 mg/kg | NIH Swiss Mice | Intraperitoneal (i.p.) | [5] |
| ED50 for Locomotor Stimulation (Chronic Caffeine) * | 2.0 mg/kg | NIH Swiss Mice | Intraperitoneal (i.p.) | [5] |
| Dose for Maximal Locomotor Stimulation | 10 mg/kg | NIH Swiss Mice | Intraperitoneal (i.p.) | [5] |
*Mice were administered caffeine in their drinking water for seven days prior to the study.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
This protocol details the methodology for evaluating the effect of this compound on spontaneous locomotor activity in mice.
1. Animal Model:
-
Species: Male NIH Swiss mice[5]
-
Age: 5-7 weeks upon arrival[5]
-
Housing: Group-housed (e.g., 10 animals per cage) with a 12-hour light-dark cycle. Provide free access to standard pellet food and water.[5]
-
Acclimation: Allow animals to acclimate to the laboratory conditions for at least 5-7 days before initiating any experiments.[5]
2. Materials:
-
3,7-Dimethyl-1-propargylxanthine (this compound)
-
Vehicle (e.g., sterile saline)
-
Locomotor activity monitoring system (e.g., Digiscan activity monitor)[5]
-
Standard animal handling equipment
3. Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for a dose-response study, prepare solutions for 3, 10, and 25 mg/kg).
-
Ensure the solution is sterile and suitable for intraperitoneal injection.
4. Experimental Procedure:
-
Habituation:
-
On the day of the experiment, move the mice in their home cages to the testing room at least 45-60 minutes prior to testing to allow for acclimation to the new environment.[6]
-
During this period, turn on the activity monitors and any related equipment to ensure they are functioning correctly.[6]
-
Place each mouse in the activity monitor chamber for a 10-minute acclimatization period before starting the data collection.[5]
-
-
Dosing:
-
Following the acclimatization period, administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
-
Data Collection:
-
Data Analysis:
-
Quantify the locomotor activity data according to the software provided with the monitoring system.
-
Compare the activity levels of the this compound-treated groups to the vehicle-treated control group.
-
For dose-response studies, analyze the data to determine parameters such as the ED50.
-
Mandatory Visualizations
Signaling Pathway of A2A Adenosine Receptor Antagonism by this compound
Caption: A2A receptor signaling pathway and its antagonism by this compound.
Experimental Workflow for In Vivo Locomotor Activity Study
Caption: Workflow for assessing this compound's effect on locomotor activity.
References
- 1. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of adenosine A(2) receptor agonist and antagonist on neuronal and astrocytic intermediary metabolism studied with ex vivo (13)C MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. va.gov [va.gov]
- 7. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing DMPX Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPX (3,7-Dimethyl-1-propargylxanthine) is a potent and selective antagonist of the A2A adenosine (B11128) receptor (A2AR).[1][2] As a caffeine (B1668208) analog, it is a valuable tool for in vitro studies investigating the roles of A2AR signaling in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases.[3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and application of this compound in cell-based assays.
This compound Properties and Solubility
This compound is a xanthine (B1682287) derivative with the molecular formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol .[2] Its solubility is a key consideration for its use in aqueous cell culture environments. While soluble in organic solvents, its aqueous solubility is limited.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | 4 mg/mL[4] | Can be used as a solvent, but DMSO is generally preferred for high concentration stocks. |
| Water | 1.1 mg/mL[4] | Low solubility, not recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, not suitable for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.182 mg of this compound powder (Molecular Weight = 218.21 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.[5]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
This protocol details the dilution of the this compound stock solution to the final desired concentration in cell culture medium. A critical aspect of this step is to avoid precipitation of the compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution.
-
Calculate the dilution factor: To dilute a 10 mM stock to 10 µM, a 1:1000 dilution is required.
-
Dilution:
-
Method A (Direct Dilution): For a final volume of 10 mL of medium, add 10 µL of the 10 mM this compound stock solution directly to the pre-warmed medium. Immediately mix the solution by gentle inversion or swirling. This method is suitable for lower final concentrations.
-
Method B (Serial Dilution): To minimize precipitation, especially for higher final concentrations, perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create an intermediate 100 µM solution. Then, dilute this intermediate solution 1:10 in the final volume of pre-warmed medium.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples. For a 1:1000 dilution of the DMSO stock, the final DMSO concentration will be 0.1%.
-
Final DMSO Concentration: It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less to avoid solvent-induced cytotoxicity.[6][7]
Protocol 3: Assessing the Effect of this compound on Cell Viability using the MTT Assay
This protocol provides an example of a common cell-based assay to determine the cytotoxic effects of this compound. This method was used in a study on YM-1 and KYSE30 esophagus cancer cell lines.
Materials:
-
Cells of interest (e.g., YM-1, KYSE30)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200, 500 µM). Include wells with medium alone (untreated control) and medium with the corresponding DMSO concentration (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated or vehicle control.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for this compound Solution Preparation and Use
| Issue | Possible Cause | Solution |
| Precipitation upon dilution in media | Rapid change in solvent polarity. Final concentration exceeds aqueous solubility. | Perform a serial dilution in pre-warmed media. Add the stock solution dropwise while gently vortexing the media. Ensure the final concentration is below the solubility limit in the specific medium. |
| Inconsistent experimental results | Degradation of this compound stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the stock solution from light. Prepare fresh working solutions for each experiment. |
| Cell toxicity in vehicle control | High final DMSO concentration. | Keep the final DMSO concentration below 0.5%, ideally ≤0.1%. Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. |
Signaling Pathways and Experimental Workflows
A2A Adenosine Receptor Signaling Pathway
This compound acts as an antagonist at the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: A2A adenosine receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical flow for preparing this compound solutions for cell culture experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: DMPX in Radioligand Binding Assays for Adenosine A2A Receptor Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing 3,7-Dimethyl-1-propargylxanthine (DMPX), a selective antagonist for the A2A adenosine (B11128) receptor, in radioligand binding assays. This technique is fundamental for characterizing the affinity and specificity of novel compounds targeting this important G-protein coupled receptor (GPCR).
Introduction to this compound and Radioligand Binding Assays
This compound is a xanthine (B1682287) derivative that acts as a potent and selective antagonist for the A2A adenosine receptor.[1][2] Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and its receptor.[3][4][5] These assays are crucial in drug discovery for determining the affinity (Ki), receptor density (Bmax), and dissociation constant (Kd) of compounds.[3][4] The protocol described here focuses on a competitive binding assay format, where this compound is used to displace a radiolabeled ligand from the A2A adenosine receptor.
There are three primary types of radioligand binding assays:
-
Saturation assays: Determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[3][4]
-
Competitive assays: Determine the affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand.[3][4]
-
Kinetic assays: Measure the association (kon) and dissociation (koff) rates of a radioligand.[3]
This document will detail the protocol for a competitive binding assay using this compound.
Experimental Principles
In a competitive radioligand binding assay, a fixed concentration of a high-affinity radioligand for the A2A adenosine receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor).[3][4] Increasing concentrations of an unlabeled competitor, in this case, this compound, are added to the incubation.[3] this compound will compete with the radioligand for the same binding site on the receptor. By measuring the decrease in bound radioactivity as the concentration of this compound increases, an IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the inhibition constant (Ki) for this compound, which reflects its binding affinity for the A2A receptor.
Experimental Workflow
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. biophysics-reports.org [biophysics-reports.org]
Application Notes and Protocols for DMPX in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPX (3,7-Dimethyl-1-propargylxanthine) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). Adenosine is a critical neuromodulator in the central nervous system, and its A2A receptors are densely expressed in neuronal and glial cells. The activation of A2A receptors is implicated in various neuropathological processes, including excitotoxicity, neuroinflammation, and inhibition of neurogenesis. Consequently, the blockade of these receptors by antagonists like this compound presents a promising therapeutic strategy for a range of neurological disorders.
These application notes provide a comprehensive overview of the use of this compound in primary neuronal cell cultures. They include detailed protocols for assessing its effects on neuroprotection, neurogenesis, and synaptogenesis, supported by quantitative data and visualizations of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of adenosine A2A receptor antagonists in primary neuronal cultures, providing a basis for experimental design using this compound.
Table 1: Neuroprotective Effects of A2A Receptor Antagonist (SCH58261) on Primary Hippocampal Neurons Exposed to Aβ1-42
| Treatment Condition | Neuronal Viability (% of Control) |
| Control | 100% |
| Aβ1-42 (500 nM) | 87.7 ± 3.7% |
| Aβ1-42 (500 nM) + SCH58261 (50 nM) | 98.0 ± 2.0% |
| SCH58261 (50 nM) alone | 101.0 ± 1.5% |
Data are presented as mean ± SEM. Primary hippocampal neurons were exposed to Aβ1-42 for 48 hours.
Table 2: Effect of A2A Receptor Antagonist (ZM241385) on Neuronal Survival in an Oxygen-Glucose Deprivation (OGD) Model in Rat Hippocampal Slices
| Treatment Condition | Neuronal Damage (Propidium Iodide Staining) |
| Control (No OGD) | Minimal |
| OGD (7 min) | Substantial |
| OGD (7 min) + ZM241385 (100 nM) | Significantly Prevented |
Qualitative assessment of neuronal damage 3 hours post-OGD.
Table 3: Effect of A2A Receptor Antagonist (SCH58261) on Synaptic Integrity in Primary Hippocampal Neurons Exposed to Aβ1-42
| Treatment Condition | Synaptophysin Immunoreactivity (% of Control) | MAP-2 Immunoreactivity (% of Control) |
| Control | 100% | 100% |
| Aβ1-42 (500 nM) | Decreased | Decreased |
| Aβ1-42 (500 nM) + SCH58261 (50 nM) | Preserved | Preserved |
Qualitative assessment after 48 hours of exposure.
Table 4: Effect of A2A Receptor Antagonist (SCH-58261) on Neural Progenitor Cell (NPC) Proliferation
| Treatment Condition | NPC Proliferation |
| A2A Agonist (CGS-21680) | Increased |
| A2A Agonist + SCH-58261 | Attenuated |
Qualitative assessment of agonist-induced proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and provide visual workflows for the experimental protocols.
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for neuroprotection assays.
Caption: Experimental workflow for synaptogenesis assays.
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C before use.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional protocols.
-
Dissect the hippocampi or cortices from E18 embryos in ice-cold HBSS.
-
Transfer tissue to a 15 mL conical tube and wash with HBSS.
-
Digest the tissue with 0.25% trypsin in HBSS for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of plating medium (Neurobasal medium with 10% FBS, B-27, and GlutaMAX™).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating and Maintenance:
-
Determine cell density using a hemocytometer.
-
Plate neurons at a desired density (e.g., 2 x 10^5 cells/cm²) in plating medium.
-
After 4 hours, replace the plating medium with maintenance medium (Neurobasal medium with B-27 and GlutaMAX™).
-
Maintain cultures at 37°C in a humidified incubator with 5% CO2.
-
Replace half of the medium every 3-4 days.
-
Protocol 2: Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Primary neuronal cultures (as prepared in Protocol 1)
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., Aβ1-42 oligomers, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Live/Dead Viability/Cytotoxicity Kit
Procedure:
-
This compound Pre-treatment:
-
On day in vitro (DIV) 7-10, pre-treat primary neurons with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
-
Induction of Neurotoxicity:
-
Following pre-treatment, expose the neurons to the neurotoxic agent at a pre-determined toxic concentration for the desired duration (e.g., 24-48 hours for Aβ1-42). Include a vehicle control group for the neurotoxin.
-
-
Assessment of Neuronal Viability:
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
Live/Dead Staining: Stain cells with Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red) and visualize using a fluorescence microscope. Quantify the percentage of live and dead cells.
-
Protocol 3: Synaptogenesis Assay
This protocol describes a method to evaluate the effect of this compound on synapse formation and maintenance.
Materials:
-
Primary neuronal cultures (as prepared in Protocol 1)
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-Synaptophysin (presynaptic marker), anti-PSD-95 (postsynaptic marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Procedure:
-
Chronic this compound Treatment:
-
From DIV 3, treat neuronal cultures with this compound or vehicle. Refresh the this compound with each medium change.
-
-
Immunocytochemistry:
-
On DIV 14-21, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against Synaptophysin and PSD-95 overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the number and density of Synaptophysin and PSD-95 puncta.
-
Analyze the colocalization of pre- and post-synaptic markers to quantify the number of synapses.
-
Protocol 4: Neurogenesis Assay
This protocol is designed to assess the effect of this compound on the proliferation and differentiation of neural progenitor cells (NPCs).
Materials:
-
Neural progenitor cell culture
-
This compound stock solution (in DMSO)
-
BrdU (5-bromo-2'-deoxyuridine)
-
Primary antibodies: anti-BrdU, anti-DCX (Doublecortin, marker for immature neurons), anti-NeuN (marker for mature neurons)
-
Fluorescently labeled secondary antibodies
-
DAPI
Procedure:
-
This compound Treatment:
-
Culture NPCs and treat with various concentrations of this compound or vehicle.
-
-
Proliferation Assay:
-
Pulse the cells with BrdU for 2-4 hours to label proliferating cells.
-
Fix the cells and perform immunocytochemistry for BrdU.
-
Quantify the percentage of BrdU-positive cells.
-
-
Differentiation Assay:
-
After a period of this compound treatment, withdraw the mitogens to induce differentiation.
-
Continue this compound treatment during the differentiation phase.
-
After 5-7 days of differentiation, fix the cells and perform immunocytochemistry for DCX and NeuN.
-
Quantify the percentage of DCX-positive and NeuN-positive cells to assess neuronal differentiation.
-
Conclusion
This compound, as a selective adenosine A2A receptor antagonist, demonstrates significant potential in modulating key neuronal processes. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the neuroprotective, synaptogenic, and neurogenic properties of this compound in primary neuronal cell cultures. These in vitro models are invaluable tools for elucidating the mechanisms of action of novel neuroactive compounds and for advancing the development of new therapies for neurological disorders.
Application Notes and Protocols for Assessing Blood-Brain Barrier (BBB) Penetration of DMPX
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For the development of CNS-active drugs, overcoming this barrier is a critical challenge. Conversely, for peripherally acting drugs, the inability to cross the BBB is desirable to avoid CNS side effects. Therefore, a thorough assessment of BBB penetration is a crucial step in the drug discovery and development process.
These application notes provide a comprehensive overview and detailed protocols for a multi-tiered approach to evaluating the BBB penetration of a novel chemical entity, referred to herein as DMPX. The methodology encompasses in silico, in vitro, and in vivo techniques to build a complete profile of the compound's ability to enter and remain in the CNS.
In Silico Prediction of BBB Penetration
In silico models offer a rapid and cost-effective initial screening of large numbers of compounds.[1] These models use computational algorithms to predict BBB permeability based on the physicochemical properties of the molecule.[2][3]
Protocol: In Silico BBB Penetration Prediction
-
Descriptor Calculation: Calculate key molecular descriptors for this compound using computational chemistry software. Important descriptors include:
-
Molecular weight (MW)
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Number of hydrogen bond donors and acceptors
-
Number of rotatable bonds
-
-
Model Application: Utilize established predictive models, such as those based on machine learning algorithms (e.g., Random Forest, Support Vector Machines) or simple rule-based systems (e.g., "rule-of-five" for CNS drugs).[4][5] These models are trained on large datasets of compounds with known BBB permeability.[2]
-
Data Interpretation: Analyze the output of the predictive models. The results are typically presented as a probability of BBB penetration (BBB+ or BBB-) or a predicted brain-to-plasma concentration ratio (logBB).[6]
Data Presentation:
| Parameter | This compound Value | Optimal Range for CNS Penetration |
| Molecular Weight | [Insert Value] | < 400-500 Da |
| LogP | [Insert Value] | 1.5 - 3.5 |
| TPSA | [Insert Value] | < 70-90 Ų |
| Hydrogen Bond Donors | [Insert Value] | ≤ 3 |
| Hydrogen Bond Acceptors | [Insert Value] | ≤ 7 |
| Predicted logBB | [Insert Value] | > 0 |
| Predicted BBB+ Probability | [Insert Value] | High |
In Vitro Assessment of BBB Permeability and Efflux
In vitro models provide experimental data on the passive permeability of a compound and its interaction with efflux transporters, which are a major mechanism for limiting brain penetration.[7][8][9][10]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput method to assess the passive permeability of a compound across an artificial membrane coated with brain lipids.[11][12][13]
Protocol: PAMPA-BBB
-
Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane).
-
Compound Addition: A solution of this compound is added to the donor wells of the plate.
-
Incubation: The plate is assembled with an acceptor plate containing buffer, and incubated for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[14][15][16][17][18]
-
Permeability Calculation: The effective permeability (Pe) is calculated.
Cell-Based Transwell Assays
Cell-based assays utilize monolayers of brain endothelial cells grown on a porous membrane to mimic the BBB.[19] These models can assess both passive permeability and active transport.[7] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDR1-MDCKII) is commonly used to assess P-glycoprotein (P-gp) mediated efflux.[8][10][11][12][20][21]
Protocol: MDR1-MDCKII Bidirectional Transport Assay
-
Cell Culture: MDR1-MDCKII cells are seeded onto Transwell inserts and cultured until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER).
-
Bidirectional Transport:
-
Apical to Basolateral (A-to-B): this compound is added to the apical (top) chamber, and samples are taken from the basolateral (bottom) chamber over time.
-
Basolateral to Apical (B-to-A): this compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
-
Quantification: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Permeability and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp.[21]
Data Presentation:
| Assay | Parameter | Result for this compound | Interpretation |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | [Insert Value] | High (> 4.0), Medium (2.0-4.0), Low (< 2.0) |
| MDR1-MDCKII | Papp (A-to-B) (10⁻⁶ cm/s) | [Insert Value] | High (> 5.0), Medium (1.0-5.0), Low (< 1.0) |
| Papp (B-to-A) (10⁻⁶ cm/s) | [Insert Value] | - | |
| Efflux Ratio | [Insert Value] | Substrate for P-gp (ER > 2) |
In Vivo Measurement of BBB Penetration
In vivo studies are the gold standard for determining the extent of brain penetration under physiological conditions.[22][23] These studies provide crucial pharmacokinetic data.
Brain-to-Plasma Concentration Ratio (Kp)
This method involves administering this compound to an animal (typically a rodent) and measuring its concentration in both the brain and plasma at a specific time point.[23]
Protocol: Brain-to-Plasma Ratio Determination
-
Compound Administration: Administer this compound to the animal via a relevant route (e.g., intravenous, oral).
-
Sample Collection: At a predetermined time point (e.g., at the time of maximum plasma concentration, Tmax), collect blood and brain tissue.
-
Sample Processing: Plasma is separated from the blood. The brain is homogenized.
-
Quantification: The concentration of this compound in the plasma and brain homogenate is determined by LC-MS/MS.
-
Kp Calculation: The Kp is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma. To understand the concentration of the pharmacologically active, unbound drug, the unbound brain-to-plasma ratio (Kp,uu) is often calculated by correcting for plasma protein binding and brain tissue binding.[10][24]
In Situ Brain Perfusion
This technique allows for the direct measurement of the rate of drug transport into the brain, independent of systemic pharmacokinetics.[13][25][26][27]
Protocol: In Situ Brain Perfusion in Rodents
-
Surgical Preparation: The animal is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: A perfusion fluid containing a known concentration of radiolabeled or non-labeled this compound is infused through the carotid artery for a short period (e.g., 30-60 seconds).
-
Brain Removal: The brain is then removed and dissected.
-
Quantification: The amount of this compound in the brain tissue is quantified.
-
Permeability-Surface Area (PS) Product Calculation: The PS product, a measure of the unidirectional clearance of the compound from the blood to the brain, is calculated.[28][29][30]
Microdialysis
Microdialysis is a technique used to measure the unbound concentration of a drug in the brain's extracellular fluid (ECF) in a freely moving animal, providing real-time pharmacokinetic data.[23][24][31][32][33][34]
Protocol: Brain Microdialysis
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest.
-
Perfusion and Sampling: The probe is continuously perfused with a physiological solution (perfusate). Molecules from the brain ECF diffuse across the dialysis membrane into the perfusate, which is collected in fractions over time.
-
Quantification: The concentration of this compound in the collected dialysate samples is measured by a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: The unbound brain concentration-time profile is determined and can be compared to the unbound plasma concentration-time profile to calculate the Kp,uu.
Data Presentation:
| In Vivo Method | Parameter | Result for this compound | Interpretation |
| Brain-to-Plasma Ratio | Kp | [Insert Value] | High (> 1), Medium (0.3-1), Low (< 0.3) |
| Kp,uu | [Insert Value] | High (> 0.5), Medium (0.1-0.5), Low (< 0.1) | |
| In Situ Brain Perfusion | PS product (mL/s/g) | [Insert Value] | Indicates the rate of brain uptake. |
| Microdialysis | Brain ECF Cmax (ng/mL) | [Insert Value] | Peak unbound concentration in the brain. |
| Brain ECF AUC (ng*h/mL) | [Insert Value] | Total unbound drug exposure in the brain. |
Visualizations
Caption: Factors influencing this compound blood-brain barrier penetration.
Caption: Tiered experimental workflow for assessing this compound BBB penetration.
Conclusion
The comprehensive assessment of this compound's blood-brain barrier penetration requires a multi-faceted approach. By integrating in silico predictions, in vitro permeability and efflux data, and definitive in vivo pharmacokinetic studies, researchers can build a robust understanding of a compound's CNS disposition. This tiered methodology allows for early identification of promising candidates and provides crucial data to guide the optimization of molecules for desired CNS effects or to minimize unwanted CNS side effects. The protocols and data presentation formats provided herein offer a standardized framework for these critical evaluations in the drug development pipeline.
References
- 1. preprints.org [preprints.org]
- 2. thesai.org [thesai.org]
- 3. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LightBBB: computational prediction model of blood-brain-barrier penetration based on LightGBM | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. medical.researchfloor.org [medical.researchfloor.org]
- 10. mdpi.com [mdpi.com]
- 11. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 20. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. jddtonline.info [jddtonline.info]
- 31. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism
Introduction
3,7-Dimethyl-1-propargylxanthine (DMPX) is a xanthine (B1682287) derivative recognized for its role as a potent and selective antagonist of the A2A adenosine (B11128) receptor (A2AR). The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent rise in cAMP concentration activates various downstream effectors, most notably Protein Kinase A (PKA), which modulates numerous cellular processes including vasodilation, inflammation, and neurotransmission.
Given its mechanism, this compound is an invaluable pharmacological tool for studying A2A receptor signaling. In competitive binding assays, this compound has demonstrated high affinity for the A2A receptor. In functional assays, it effectively inhibits the agonist-induced accumulation of cAMP, making it an ideal negative control or benchmark antagonist in drug screening and development campaigns targeting the A2A receptor. This document provides a detailed protocol for using this compound in a cell-based cAMP accumulation assay to determine the potency of A2A receptor agonists or to characterize other potential antagonists.
Principle of the Assay
The cAMP accumulation assay is a functional, cell-based method used to measure the intracellular concentration of cAMP following the stimulation of Gs-coupled GPCRs. The assay described here utilizes cells expressing the A2A receptor.
-
Baseline: In the resting state, cells have a basal level of intracellular cAMP.
-
Stimulation (Agonist): When an A2A receptor agonist (e.g., NECA, CGS-21680) is added, it binds to and activates the receptor, stimulating adenylyl cyclase and causing a significant increase in cAMP levels.
-
Inhibition (Antagonist): When this compound is pre-incubated with the cells, it occupies the A2A receptor binding site. This prevents the agonist from binding and activating the receptor, thereby attenuating or completely blocking the expected rise in intracellular cAMP.
The concentration of cAMP is typically measured using competitive immunoassays, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the A2A receptor signaling pathway and the general experimental workflow for a cAMP accumulation assay using this compound.
Application Notes and Protocols for Determining DMPX Cytotoxicity using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[1][2] This conversion is primarily carried out by mitochondrial dehydrogenases.[3] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution. The intensity of the purple color, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.[1][4] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of 3,7-Dimethyl-1-propargylxanthine (DMPX), a known adenosine (B11128) receptor antagonist, on cultured cells.[5][6]
Principle of the MTT Assay
The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells, to reduce the MTT reagent to a colored formazan product. This allows for the quantification of metabolically active cells. A decrease in the number of viable cells, as a result of treatment with a cytotoxic compound like this compound, leads to a decrease in the amount of formazan produced, and thus a lower absorbance reading.
Experimental Protocol
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials:
-
This compound (3,7-Dimethyl-1-propargylxanthine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution (e.g., acidified isopropanol)[1][7]
-
Cultured cells of interest
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)[8]
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.2 µm filter.
-
Store the MTT solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[9]
-
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well). The optimal cell number should be determined empirically for each cell line to ensure the absorbance values fall within the linear range of the assay.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium from the stock solution.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifugation of the plate is required before removing the supernatant.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[1][9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.[7]
-
-
Absorbance Measurement:
Data Presentation
The results of the MTT assay can be summarized in a table to show the effect of different concentrations of this compound on cell viability.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.21 ± 0.07 | 96.8 |
| 50 | 1.10 ± 0.06 | 88.0 |
| 100 | 0.95 ± 0.05 | 76.0 |
| 200 | 0.72 ± 0.04 | 57.6 |
| 500 | 0.45 ± 0.03 | 36.0 |
| 1000 | 0.28 ± 0.02 | 22.4 |
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound that causes a 50% reduction in cell viability, can be determined from the dose-response curve. Previous studies have shown this compound to have IC₅₀ values of 767.5 μM and 682.8 μM in YM-1 and KYSE-30 cancer cell lines, respectively.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for this compound cytotoxicity testing.
Potential Signaling Pathway Affected by this compound
This compound is an antagonist of A2A adenosine receptors. Activation of these receptors can stimulate adenylate cyclase and increase intracellular cyclic adenosine monophosphate (cAMP). This pathway can influence cell proliferation and survival, for instance, through the ERK1/2 pathway. By blocking this receptor, this compound may inhibit these downstream effects, leading to cytotoxicity.
Caption: Potential signaling pathway inhibited by this compound.
Troubleshooting
Common issues in the MTT assay include high background, low absorbance, and poor reproducibility.
-
High Background: This can be caused by contamination or the presence of reducing substances in the medium. Using phenol (B47542) red-free medium during the MTT incubation step can help reduce background.[4]
-
Low Absorbance: This may be due to a low number of cells, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals. Ensure complete dissolution of the formazan crystals by thorough mixing.[7]
-
Inconsistent Results: This can arise from uneven cell seeding, edge effects in the 96-well plate, or variability in incubation times. It is recommended to not use the outer wells of the plate to avoid edge effects.[7]
For more detailed troubleshooting, refer to specialized guides.[7]
References
- 1. researchhub.com [researchhub.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DMPX Dosage for In Vivo Experiments
Welcome to the technical support center for 3,7-Dimethyl-1-propargylxanthine (DMPX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
FAQs and Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common challenges and inquiries regarding the use of this compound in in vivo studies.
1. General Information
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the adenosine (B11128) A2A receptor (A2AR). By blocking this receptor, it modulates downstream signaling pathways, making it a valuable tool for studying the role of A2AR in various physiological and pathological processes.
2. Dosage and Administration
Q2: What is a typical starting dose for this compound in mice and rats?
A2: The optimal dose of this compound will vary depending on the animal model, the specific research question, and the route of administration. However, based on published studies, a general starting point can be determined. For locomotor activity stimulation in mice, an ED50 of approximately 2.1 mg/kg has been reported.[1] In rat models of catalepsy, doses ranging from 1 to 2 mg/kg have been shown to be effective in reversing haloperidol-induced catalepsy.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound, like many xanthine (B1682287) derivatives, has poor water solubility.[3] Therefore, it typically requires a co-solvent for in vivo administration. A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS).
A recommended vehicle formulation for intraperitoneal (IP) injection is a mixture of DMSO and saline. For example, a stock solution of this compound can be prepared in 100% DMSO and then diluted with saline to the final desired concentration, ensuring the final DMSO concentration is low (ideally below 10%) to minimize potential toxicity.[4] One study suggests a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution of up to 4 mg/mL.[5]
Q4: What is the recommended protocol for intraperitoneal (IP) injection of this compound in mice?
A4: A detailed protocol for IP injection is provided below. This should be performed by trained personnel in accordance with institutional animal care and use guidelines.
3. Troubleshooting Common Issues
Q5: I am observing no effect or a weaker than expected effect with my this compound administration. What could be the issue?
A5: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The dose may be too low for your specific model or endpoint. A dose-response study is crucial to establish an effective dose.
-
Poor Solubility/Precipitation: this compound may have precipitated out of solution, leading to a lower effective dose being administered. Ensure the compound is fully dissolved in the vehicle before injection. Visually inspect the solution for any particulates.
-
Compound Stability: The this compound stock solution or the final injection solution may have degraded. It is recommended to use freshly prepared solutions. If storing stock solutions, keep them at -20°C or -80°C and minimize freeze-thaw cycles.[5][6]
-
Route of Administration: The chosen route of administration may not be optimal for achieving the desired target engagement. While this compound has good oral bioavailability, IP injection is common for acute studies.[7]
-
Animal Strain/Species Differences: There can be significant differences in drug metabolism and receptor expression between different strains and species of animals.
Q6: I am observing adverse effects in my animals after this compound administration. What should I do?
A6: Adverse effects can be dose-dependent or related to the vehicle.
-
Dose-Related Toxicity: High doses of xanthine derivatives can lead to side effects such as anxiety, nervousness, and tremor.[8] If you observe these, consider reducing the dose.
-
Vehicle Toxicity: The vehicle, particularly high concentrations of DMSO, can cause local irritation or systemic toxicity. Ensure the final concentration of DMSO is as low as possible (ideally <10%).[4] It is also important to include a vehicle-only control group in your experiments to differentiate between vehicle effects and compound-specific effects.
-
Off-Target Effects: While this compound is a selective A2A antagonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. If unexpected phenotypes are observed, it may be necessary to investigate potential off-target interactions.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Endpoint | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mouse | Locomotor Activity | Intraperitoneal (IP) | 2.1 - 10 mg/kg | Increased locomotor activity | [1] |
| Rat | Haloperidol-induced Catalepsy | Intraperitoneal (IP) | 1 - 2 mg/kg | Reversal of catalepsy | [2] |
| Mouse | NECA-induced Hypothermia | Not Specified | ED50 10 µmol/kg | Blockade of hypothermia | [9][10] |
| Mouse | NECA-induced Behavioral Depression | Not Specified | ED50 10 µmol/kg | Blockade of behavioral depression | [9][10] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Good | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-40 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.[5]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][6]
-
-
Prepare the Final Injection Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Calculate the volume of the stock solution needed based on the desired final concentration and injection volume.
-
In a sterile tube, add the required volume of sterile 0.9% saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound stock solution. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the injection solution is as low as possible, ideally below 10%.[4]
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the vehicle composition (e.g., by adding other co-solvents like PEG300 and Tween-80 as mentioned in Q3).[5]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal restraint device (as needed)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly inject the solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[11]
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.
Visualizations
References
- 1. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: DMPX in DMSO Stock Solutions
I have gathered some information on the stability of DMPX in DMSO, primarily from commercial suppliers, which recommends storage at -80°C for up to 6 months and at -20°C for up to 1 month. I also found general information about factors affecting the stability of compounds in DMSO, such as water absorption and freeze-thaw cycles. However, there is a significant lack of specific quantitative data on this compound stability under various conditions like room temperature or exposure to light. Furthermore, I haven't found any studies detailing the specific degradation products of this compound in DMSO. To build the comprehensive technical support center as requested, I need to synthesize the available general information on compound stability and combine it with the known characteristics of xanthine (B1682287) derivatives to provide the best possible guidance. I will proceed with creating the content based on the information I have, while clearly indicating where specific data for this compound is lacking and recommending that users perform their own stability assessments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,7-Dimethyl-1-propargylxanthine (this compound) in dimethyl sulfoxide (B87167) (DMSO) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO stock solutions?
A1: For optimal stability, it is recommended to store this compound in DMSO stock solutions at low temperatures. Based on supplier recommendations, the following storage conditions are advised:
-
-80°C: for long-term storage, stable for up to 6 months.
-
-20°C: for short-term storage, stable for up to 1 month.[1]
To minimize degradation, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: Can I store this compound in DMSO at room temperature or 4°C?
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially lead to compound degradation. While some studies on other compounds have shown no significant loss after a limited number of freeze-thaw cycles, it is a best practice to aliquot your stock solution into single-use vials to maintain the highest quality. If you must subject your stock to multiple freeze-thaw cycles, it is advisable to perform a quality control check to ensure the concentration and purity have not been compromised.
Q4: What are the potential degradation pathways for this compound in DMSO?
A4: Specific degradation pathways for this compound in DMSO have not been extensively documented in the literature. However, as a xanthine derivative, this compound may be susceptible to hydrolysis and oxidation. The primary degradation pathway for many xanthines involves demethylation. The presence of water in DMSO can facilitate hydrolysis, highlighting the importance of using anhydrous DMSO and protecting solutions from moisture.
Q5: How can I check the stability of my this compound stock solution?
A5: To empirically determine the stability of your this compound stock solution under your specific laboratory conditions, you can perform a stability study. This typically involves analyzing the concentration and purity of the solution at various time points using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound: The stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles, exposure to light).2. Precipitation of this compound: The compound may have precipitated out of the working solution upon dilution into an aqueous buffer.3. Incorrect concentration: Errors in initial weighing or dilution calculations. | 1. Prepare fresh stock solutions: Use a freshly prepared this compound stock solution from solid material.2. Optimize dilution: When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation. Consider if the final DMSO concentration is sufficient to maintain solubility without causing cellular toxicity (typically <0.5%).3. Verify concentration: If possible, verify the concentration of the stock solution using a spectrophotometer or other analytical method. |
| Precipitation observed in the DMSO stock solution upon thawing | 1. Supersaturated solution: The initial concentration may be too high for the storage temperature.2. Water absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of the compound. | 1. Gentle warming and sonication: Warm the vial to room temperature and sonicate briefly to try and redissolve the precipitate.2. Use anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions.3. Store in a desiccated environment: Store vials with tight-fitting caps, possibly in a desiccator, to minimize moisture absorption. |
| Variability between experiments | 1. Inconsistent handling of stock solutions: Differences in thawing times, exposure to light, or the number of freeze-thaw cycles between aliquots.2. Batch-to-batch variation of this compound solid. | 1. Standardize protocols: Ensure a consistent and documented procedure for handling stock solutions.2. Use single-use aliquots: This is the most effective way to minimize variability. |
Data Summary
Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
| Room Temperature | Not recommended for long-term storage | General Guidance |
| 4°C | Not recommended for long-term storage | General Guidance |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
3,7-Dimethyl-1-propargylxanthine (this compound) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound solid using a calibrated analytical balance in a chemical fume hood.
-
Transfer the weighed this compound to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use amber vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
-
Protocol for Assessing this compound Stability in DMSO
-
Objective: To determine the stability of a this compound in DMSO stock solution under specific storage conditions.
-
Materials:
-
Prepared this compound in DMSO stock solution
-
HPLC or LC-MS system
-
Appropriate column and mobile phase for this compound analysis
-
-
Procedure:
-
Time-Zero Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for analysis and inject it into the HPLC or LC-MS system. Record the peak area and retention time. This will serve as your baseline.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light, or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Allow the aliquot to thaw completely and equilibrate to room temperature. Dilute the sample in the same manner as the T=0 sample and analyze it using the same HPLC or LC-MS method.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
References
Technical Support Center: DMPK Locomotor Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reliable and reproducible DMPK locomotor activity assays.
Frequently Asked Questions (FAQs)
Q1: What is a locomotor activity assay and what is it used for in DMPK studies?
A locomotor activity assay is a behavioral test used to measure the movement of an animal, such as a mouse, rat, or zebrafish, in a defined environment.[1][2] In Drug Metabolism and Pharmacokinetics (DMPK) studies, these assays are crucial for evaluating how a drug candidate affects the central nervous system (CNS). They can help identify potential side effects like sedation (hypoactivity) or stimulation (hyperactivity), which are important considerations for drug safety and efficacy.[2][3]
Q2: What are the common methods for measuring locomotor activity?
The most common methods involve automated systems that use infrared beams or video tracking software to monitor an animal's movement in an open field arena.[4][5]
-
Infrared Beam Systems: These systems use a grid of infrared beams. When an animal breaks a beam, it is recorded as an activity count. This method is reliable for quantifying general activity but may not capture the full range of behaviors.
-
Video Tracking Systems: A camera records the animal's movement, and software analyzes the video to provide detailed information on parameters like distance traveled, velocity, time spent in different zones of the arena, and rearing frequency.[5]
Q3: What are the key environmental factors that can influence locomotor activity assays?
Numerous environmental factors can significantly impact the results of locomotor activity assays. It is critical to maintain consistency across all experimental groups. Key factors include:
-
Lighting: Changes in light intensity can alter activity levels. Testing should be conducted under controlled and consistent lighting conditions.[6]
-
Noise: Loud or sudden noises can startle the animals and affect their movement. A quiet testing environment is essential.
-
Temperature and Humidity: Deviations from the animal's standard housing conditions can cause stress and alter behavior.
-
Odor: The presence of unfamiliar scents, including cleaning agents, can influence exploration and activity. Thoroughly clean the arena between animals, preferably with a substance that minimizes odor cues (e.g., 70% ethanol (B145695) followed by water).[7]
Q4: How do animal-specific factors affect locomotor activity?
The characteristics of the test animals play a significant role in their baseline activity levels and response to experimental manipulations. Important factors to consider are:
-
Species and Strain: Different species and strains of animals have inherently different levels of locomotor activity.[8][9]
-
Age and Sex: Activity levels can vary with the age and sex of the animal. It is crucial to use age- and sex-matched animals in your experimental groups.
-
Circadian Rhythm: Most rodents are nocturnal and will be more active during their dark cycle. Testing should be performed at the same time of day to minimize variability due to circadian rhythms.[8]
-
Handling: The amount and type of handling an animal receives can impact its stress levels and subsequent activity in a novel environment.[10]
Troubleshooting Guide
Problem 1: High variability in locomotor activity data between animals in the same group.
-
Possible Cause: Inconsistent environmental conditions.
-
Solution: Ensure that the testing room has consistent lighting, temperature, humidity, and minimal noise. Standardize the cleaning procedure for the testing arena between each animal.
-
-
Possible Cause: Inconsistent handling of animals.
-
Solution: Handle all animals in the same manner and for the same duration before placing them in the arena. Acclimatize the animals to the testing room for a consistent period (e.g., 30-60 minutes) before the start of the assay.[4]
-
-
Possible Cause: Differences in the time of day for testing.
-
Solution: Conduct all tests at the same time of day to control for circadian rhythm effects on activity.[8]
-
Problem 2: Animals are hypoactive or show freezing behavior.
-
Possible Cause: High stress or anxiety levels.
-
Solution: Ensure the testing environment is as stress-free as possible. Minimize loud noises and bright lights. A longer acclimation period in the testing room before the trial may help reduce anxiety.
-
-
Possible Cause: Sedative effect of the test compound.
-
Solution: This may be a true pharmacological effect. To confirm, include a positive control for sedation in your study design.
-
-
Possible Cause: Sickness or poor health of the animal.
-
Solution: Visually inspect the animals for any signs of illness before testing. If an animal appears unwell, it should be excluded from the experiment.
-
Problem 3: Animals are hyperactive across all groups, including the control group.
-
Possible Cause: Stressful environmental stimuli.
-
Solution: Check for any potential stressors in the testing room, such as unusual noises, vibrations, or odors.
-
-
Possible Cause: The novelty of the testing arena.
-
Solution: While the initial exploration of a novel environment is expected to induce some activity, excessive hyperactivity might indicate a high-stress response. A brief habituation period within the testing arena (without recording) might be considered, but this should be standardized across all animals.
-
-
Possible Cause: Stimulant effect of the vehicle used for drug administration.
-
Solution: Ensure that the vehicle itself does not have any effect on locomotor activity by including a vehicle-only control group.
-
Data Presentation
Table 1: Influence of Environmental Enrichment on Locomotor Activity in Rodents
| Study Parameter | Standard Housing | Enriched Environment | Percentage Change | Reference |
| Novelty-Induced Locomotion (Squares Crossed) | ~125 | ~90 | ~ -28% | [11] |
| Novelty-Induced Locomotion (Horizontal Activity) | ~2500 counts/10 min | ~1500 counts/10 min | ~ -40% | [11] |
| Open Field - Time in Center | ~10% | ~15% | ~ +50% | [12] |
| Open Field - Total Distance Traveled | No Significant Difference | No Significant Difference | - | [12] |
Table 2: Baseline Locomotor Activity in Different Mouse Strains (Open Field Test)
| Strain | Total Distance Traveled (cm) | Time in Center (%) | Reference |
| C57BL/6J | High | Moderate | [9] |
| BALB/c | Low | High | [9] |
| 129S1/SvImJ | Low | Low | [9] |
| DBA/2J | High | Low | [9] |
Note: "High" and "Low" are relative terms for comparison between strains. Actual values can vary between laboratories.
Experimental Protocols
Rodent Open Field Locomotor Activity Assay
This protocol is a standard method for assessing spontaneous locomotor activity in mice and rats.[4][13]
1. Pre-testing and Acclimation:
- Transport the animals to the testing room in their home cages.
- Allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.[4] During this time, the room should be quiet and have the same lighting conditions as the testing phase.
2. Arena Preparation:
- The open field arena is typically a square or circular enclosure with high walls to prevent escape.
- Clean the arena thoroughly with 70% ethanol followed by water and dry it completely before placing each animal. This minimizes olfactory cues from previous animals.[7]
3. Drug Administration:
- Administer the test compound or vehicle to the animal according to the study design. The route of administration (e.g., oral, intraperitoneal, subcutaneous) and the time between administration and testing should be consistent for all animals.
4. Testing Procedure:
- Gently place the animal in the center of the open field arena.
- Start the recording immediately using either an infrared beam system or a video tracking system.
- The test duration is typically 5-60 minutes, depending on the specific aims of the study.
- The experimenter should leave the room during the test to avoid influencing the animal's behavior.
5. Data Collection and Analysis:
- For infrared beam systems, the primary data will be the number of beam breaks over time.
- For video tracking systems, a variety of parameters can be analyzed, including:
- Total distance traveled
- Velocity
- Time spent in different zones (e.g., center vs. periphery)
- Rearing frequency (vertical activity)
- Stereotypic movements
6. Post-testing:
- At the end of the test, gently remove the animal from the arena and return it to its home cage.
- Clean the arena as described in step 2 before testing the next animal.
Visualizations
Caption: Workflow for a typical rodent locomotor activity experiment.
Caption: A logical approach to troubleshooting common issues in locomotor assays.
References
- 1. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 2. Locomotor activity - Wikipedia [en.wikipedia.org]
- 3. Locomotor activity: A distinctive index in morphine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Video: Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software [jove.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 8. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Long-Term Environmental Enrichment on Anxiety, Memory, Hippocampal Plasticity and Overall Brain Gene Expression in C57BL6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anilocus.com [anilocus.com]
Technical Support Center: DMPX Experimental Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Dimethyl-1-propargylxanthine (DMPX). The following information addresses common issues related to the degradation of this compound in experimental solutions, offering insights into stability, proper handling, and analytical monitoring.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation indicates that this compound may have come out of solution. This can be due to several factors, including solvent choice, concentration, and temperature.
-
Troubleshooting Steps:
-
Solvent Check: this compound has limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[1] For aqueous-based experiments, a co-solvent system may be necessary.
-
Concentration: Ensure the concentration of your this compound solution does not exceed its solubility limit in the chosen solvent. If precipitation occurs upon dilution of a stock solution, the final concentration in the aqueous buffer may be too high.
-
Temperature: Gently warm the solution and vortex or sonicate to aid in redissolution.[2] For long-term storage, freezing is recommended, but be aware that some compounds can precipitate upon thawing. Always ensure the solution is fully dissolved and homogenous before use.
-
Fresh Preparation: If the precipitate does not redissolve, it is best to prepare a fresh solution.
-
Q2: I suspect my this compound is degrading in my experimental solution. What are the common causes of degradation?
A: Like many pharmaceutical compounds, this compound is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation include:
-
pH: Xanthine (B1682287) derivatives can be sensitive to pH.[3] Both acidic and basic conditions can potentially lead to the hydrolysis of this compound.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of the molecule.[4]
-
Oxidation: The presence of oxidizing agents in the solution can lead to the degradation of this compound.[3]
Q3: How can I prevent or minimize this compound degradation in my experiments?
A: To ensure the stability of your this compound solutions and the reliability of your experimental results, consider the following preventative measures:
-
Proper Storage:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like anhydrous DMSO and store them in aliquots at -20°C or -80°C for long-term stability.[2][5] This minimizes repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of xanthine derivatives are generally not recommended for long-term storage and should ideally be prepared fresh on the day of the experiment.[6]
-
-
Light Protection: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]
-
pH Control: Use buffered solutions to maintain a stable pH throughout your experiment. The optimal pH for stability should be determined empirically, but a near-neutral pH is often a good starting point for many biological experiments.
-
Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods. When not in use, keep solutions on ice or refrigerated, as appropriate for the specific experimental protocol.
Q4: What are the potential degradation pathways of this compound?
A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a xanthine derivative with a propargyl group), potential degradation mechanisms can be inferred:
-
Hydrolysis of the Propargyl Group: The propargyl group could potentially undergo hydration or other reactions under certain pH and temperature conditions.[7][8]
-
Xanthine Ring Opening: The purine (B94841) ring system of xanthine derivatives can be susceptible to cleavage under harsh conditions, such as strong acid or base and high temperatures.
-
N-Demethylation: Although less likely for the stable methyl groups on the xanthine ring, demethylation has been observed in the metabolism of related compounds like caffeine (B1668208) and theophylline.[9][10]
Below is a diagram illustrating a hypothetical degradation pathway for this compound based on common reactions of related molecules.
References
- 1. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Synthesis and StructureâActivity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonistsâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijirt.org [ijirt.org]
Technical Support Center: DMPX in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A₂A selective adenosine (B11128) receptor antagonist, DMPX (3,7-Dimethyl-1-propargylxanthine), in cell media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (3,7-Dimethyl-1-propargylxanthine) is a caffeine (B1668208) analog that functions as a potent and selective antagonist of the A₂A adenosine receptor. Adenosine A₂A receptors are G-protein coupled receptors (GPCRs). Their activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound can prevent these downstream signaling events.
Q2: What is the primary cause of this compound precipitation in cell culture media?
A2: The primary cause of this compound precipitation is its low aqueous solubility. Like many small molecule inhibitors, this compound is hydrophobic. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution if its solubility limit is exceeded. This is often referred to as solvent-shift precipitation.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: The most common and recommended solvent for preparing a this compound stock solution is high-purity, anhydrous DMSO. Ethanol can also be used, but this compound is significantly more soluble in DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q5: At what concentrations has this compound been successfully used in cell culture?
A5: this compound has been used in cell culture at various concentrations. One study on esophagus cancer cell lines reported using this compound at concentrations ranging from 0.1 µM to 500 µM. The same study determined the half-maximal inhibitory concentration (IC₅₀) to be 767.5 µM and 682.8 µM for YM-1 and KYSE-30 cells, respectively, after 48 hours of treatment.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation issues during your experiments.
Visual Identification of Precipitation:
-
Cloudiness or Haze: The media appears turbid.
-
Visible Particles: Small particles or crystals may be observed floating in the media or settled at the bottom of the culture vessel.
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from your cells.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell media.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents. Note that the solubility in aqueous-based cell culture media is expected to be significantly lower.
| Solvent | Concentration | Molarity | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | 183.31 mM | Ultrasonic treatment may be required. Use of hygroscopic DMSO can negatively impact solubility. |
| Ethanol | 4 mg/mL | 18.33 mM |
Experimental Protocols
Protocol 1: Preparation of a 40 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 2.18 mg of this compound for a 250 µL stock solution.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 40 mM concentration.
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Initial Dilution (Optional but Recommended): Perform a serial dilution of your DMSO stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 40 mM stock, you can first make an intermediate dilution.
-
Final Dilution: Add the this compound stock solution (or the intermediate dilution) dropwise to the pre-warmed media while gently swirling the flask or tube. This helps to ensure rapid and uniform dispersion of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution does not exceed 0.5% (ideally ≤ 0.1%).
-
Sonication (If Necessary): If you still observe precipitation, you can try briefly sonicating the final working solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of pre-warmed media.
This compound Signaling Pathway
This compound acts as an antagonist at the A₂A adenosine receptor, thereby inhibiting the canonical Gs-protein signaling cascade.
Caption: The signaling pathway of the A₂A adenosine receptor and the inhibitory action of this compound.
Technical Support Center: Minimizing Variability in DMPX Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in DMPX radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in radioligand binding assays?
A1: Variability in radioligand binding assays can stem from several factors, including the quality and handling of reagents, assay conditions, and procedural inconsistencies. Key sources include batch-to-batch variation in radioligands and receptors, improper sample preparation, fluctuations in incubation temperature and time, and inconsistent washing steps in filtration assays.[1][2][3] Pipetting errors and "edge effects" in multi-well plates can also contribute to variability.[1]
Q2: How do I choose the right radioligand for my assay?
A2: Selecting an appropriate radioligand is crucial for a successful assay. Ideal radioligands possess high specific activity, high purity (typically >90%), high selectivity for the target receptor, and low non-specific binding.[4] For tritiated ([³H]) ligands, a specific activity of over 20 Ci/mmol is recommended.[4] The stability of the radioligand is also a key consideration; for instance, ¹²⁵I-labeled ligands should generally be used within one to two months of their manufacture date.[4]
Q3: What is the difference between a filtration assay and a scintillation proximity assay (SPA)?
A3: The main difference lies in the method used to separate bound from free radioligand.
-
Filtration assays involve incubating the receptor, radioligand, and test compound, followed by rapid filtration through a filter mat to trap the receptor-bound radioligand.[4][5][6] Unbound radioligand is washed away. This method is robust but can have higher variability due to the wash steps.[4]
-
Scintillation Proximity Assays (SPA) are homogeneous assays that do not require a separation step.[5][7] The receptor is immobilized on SPA beads containing a scintillant. Only radioligand bound to the receptor is close enough to the scintillant to produce a detectable light signal.[4][7][8] This format is generally more amenable to high-throughput screening.[9][10]
Q4: How can I minimize non-specific binding?
A4: High non-specific binding can obscure the specific binding signal. To minimize it, consider the following:
-
Optimize Buffer Composition: Include agents like bovine serum albumin (BSA) or use detergents to reduce the binding of the radioligand to non-receptor components.[2][4] Adjusting the pH and salt concentration of the buffer can also be effective.[11]
-
Pre-treat Filters: For filtration assays, pre-soaking the filter plates with a solution like 0.1% to 0.5% polyethylenimine (PEI) can help neutralize negative charges on the glass fibers and reduce ligand adhesion.[6]
-
Choose an Appropriate Unlabeled Ligand: When determining non-specific binding, use a high concentration of an unlabeled ligand that is structurally different from the radioligand but has high affinity for the receptor.[12]
Troubleshooting Guides
Issue 1: High Intra-Assay Variation (Inconsistent Replicates)
| Possible Cause | Solution |
| "Edge Effects" in Microplates | Avoid using the outer wells of the microplate for samples and standards. Instead, fill these wells with buffer or water to create a more uniform temperature and humidity environment across the plate.[1] |
| Inconsistent Washing | If using a filtration assay, ensure that the volume, force, and number of washes are consistent for every well. An automated plate washer can improve consistency.[1] Use ice-cold wash buffer to minimize dissociation of the bound radioligand.[12] |
| Pipetting Inaccuracy | Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting techniques. Always pre-wet pipette tips before dispensing to ensure accurate volume delivery.[1] |
| Time Delays in Reagent Addition | Use a multichannel pipette to add critical reagents to all wells as simultaneously as possible. Plan your workflow to minimize the time between additions to the first and last wells of a plate.[1] |
Issue 2: High Non-Specific Binding
| Possible Cause | Solution |
| Hydrophobic Radioligand | Hydrophobic radioligands tend to exhibit higher non-specific binding.[4] Including BSA, salts, or detergents in the binding and wash buffers can help mitigate this.[4] Coating filters with BSA can also be beneficial.[4] |
| Inappropriate Buffer Composition | The pH and ionic strength of the buffer can influence non-specific interactions.[11][13] Experiment with different buffer formulations to find the optimal conditions for your specific assay. Increasing the salt concentration can shield charged interactions.[11] |
| Excessive Radioligand Concentration | Use the lowest concentration of radioligand that still provides a robust signal, typically at or below its Kd value.[4] |
| Filter Binding | In filtration assays, the radioligand may bind directly to the filter material. Pre-soaking filters in PEI can reduce this effect.[6] |
Issue 3: Low or No Specific Binding Signal
| Possible Cause | Solution |
| Degraded Reagents | Ensure the quality of your receptor preparation and radioligand.[14] Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles.[1] Check the expiration date and storage conditions of the radioligand. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature.[2] Binding reactions may be slower at lower temperatures.[15][16] Perform time-course experiments to determine the optimal incubation period to reach equilibrium.[2] |
| Incorrect Radioligand Concentration | The concentration of the radioligand should ideally be at or below its Kd for competition assays to ensure sensitivity to competitor compounds.[12] |
| Inactive Receptor | Verify the biological activity of your receptor preparation. Improper storage or handling can lead to denaturation and loss of binding activity. |
Experimental Protocols
Protocol 1: Standard Filtration-Based Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay using a filtration method.
-
Membrane Preparation:
-
Homogenize frozen tissue or washed cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[17]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[17]
-
Pellet the membranes by centrifuging the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C).[17]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[17]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[17]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[17]
-
-
Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
To determine non-specific binding, add a saturating concentration of a known unlabeled ligand in place of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[17]
-
-
Filtration and Washing:
-
Signal Detection:
Protocol 2: Scintillation Proximity Assay (SPA)
This protocol outlines a general procedure for a competitive binding SPA.
-
Bead and Membrane Preparation:
-
Choose an appropriate SPA bead type based on your receptor and radioligand.
-
In a microplate, pre-couple the membrane preparation with the SPA beads in the assay buffer for a specified time (e.g., 30 minutes at room temperature) with shaking.[7]
-
-
Assay Procedure:
-
To the wells containing the membrane-bead mixture, add the radioligand at a fixed concentration and the competing unlabeled ligand at various concentrations.
-
The final reaction volume is typically smaller than in filtration assays (e.g., 100 µL).[7]
-
-
Incubation and Signal Detection:
Visualizations
Caption: General workflow for radioligand binding assays.
Caption: Troubleshooting decision tree for assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. swordbio.com [swordbio.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 15. Standardization of incubation time and temperature for eight radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
DMPX dose-response curve artifact troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DMPX in dose-response experiments.
Troubleshooting Guide: this compound Dose-Response Curve Artifacts
Researchers utilizing this compound, a selective adenosine (B11128) A2A receptor antagonist, may occasionally encounter artifacts in their dose-response curves. This guide provides a systematic approach to identifying and resolving these common issues to ensure the generation of accurate and reproducible data.
Issue 1: Inconsistent or "Noisy" Dose-Response Curve
Appearance: High variability between replicate wells, leading to a scattered and poorly defined sigmoidal curve.
Potential Causes & Solutions:
| Cause | Recommended Action |
| This compound Precipitation: this compound has limited aqueous solubility. At higher concentrations, it may precipitate out of the assay buffer, leading to inconsistent concentrations in solution. | 1. Review Solvent & Solubility: this compound is soluble in DMSO (up to 40 mg/mL), Ethanol (4 mg/ml), and has low solubility in water (1.1 mg/ml).[1] Ensure your stock solution is fully dissolved before preparing serial dilutions. 2. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay wells consistent and as low as possible (typically <0.5%) to avoid solvent effects. 3. Visual Inspection: Before adding to cells or membranes, visually inspect the this compound dilutions for any signs of precipitation (cloudiness). Centrifuge plates briefly before reading. |
| Compound Instability: this compound solutions may degrade over time, especially if not stored properly. | 1. Proper Storage: Store this compound powder at -20°C for long-term storage (up to 3 years) or 4°C for short-term (up to 2 years).[2] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2] 2. Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability. | 1. Calibrate Pipettes: Regularly calibrate and maintain your pipettes. 2. Use Appropriate Pipette Size: Use the smallest volume pipette appropriate for the transfer to maximize accuracy. 3. Careful Technique: Ensure proper pipetting technique, avoiding air bubbles and ensuring complete dispensing of the liquid. |
Experimental Workflow for Troubleshooting Inconsistent Curves:
Caption: Troubleshooting workflow for an inconsistent this compound dose-response curve.
Issue 2: Biphasic or "Bell-Shaped" Dose-Response Curve
Appearance: The response increases with the dose up to a certain point and then decreases at higher concentrations, creating a bell shape instead of a classic sigmoidal curve.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Off-Target Effects: At high concentrations, this compound may interact with other targets besides the adenosine A2A receptor, leading to confounding biological effects. As a methylxanthine, it could potentially inhibit phosphodiesterases (PDEs) at high concentrations. | 1. Limit Concentration Range: Use a concentration range that is relevant to the known Ki or IC50 of this compound for the A2A receptor. The Ki for rat A2A receptors is approximately 11 µM.[1] 2. Use a More Selective Ligand: If off-target effects are suspected and problematic, consider using a more selective A2A antagonist as a control. |
| Receptor Dimerization: G protein-coupled receptors (GPCRs) like the A2A receptor can form homodimers. Ligand binding to one receptor in the dimer can allosterically modulate the binding at the other site, which can sometimes result in bell-shaped curves in competition binding assays.[3] | 1. Advanced Data Analysis: Fit the data to a model that accounts for receptor dimerization and allosteric interactions.[3] 2. Vary Assay Conditions: Altering buffer components or radioligand concentration may shift the curve shape, providing clues about the underlying mechanism. |
| Cellular Toxicity: Very high concentrations of this compound or the solvent (e.g., DMSO) may induce cytotoxicity, leading to a decrease in the measured response. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment, using the same concentrations of this compound and vehicle. 2. Lower Maximum Concentration: If toxicity is observed, lower the highest concentration of this compound used in the experiment. |
Logical Relationship for Investigating Biphasic Curves:
Caption: Potential causes of a biphasic this compound dose-response curve.
Issue 3: Shallow or Incomplete Dose-Response Curve
Appearance: The curve does not reach a clear plateau at the highest concentrations, or the slope of the curve is very shallow.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Concentration Range: The highest concentration of this compound used may not be sufficient to elicit a maximal response. | 1. Extend Concentration Range: If solubility permits, extend the dose range by adding higher concentrations of this compound. 2. Review Literature: Check published studies for the typical effective concentration range of this compound in similar assays. |
| Poor Compound Potency in the Assay System: The potency of this compound can be influenced by the specific experimental conditions. | 1. Check Agonist Concentration: In antagonist mode experiments, ensure the agonist concentration is appropriate (typically around the EC80) to allow for a full inhibition curve. 2. Optimize Assay Conditions: Factors such as incubation time, temperature, and buffer composition can affect the apparent potency. Ensure these are optimized for your specific assay. |
| Presence of Endogenous Ligands: If using cell-based assays, endogenous production of adenosine can compete with this compound, leading to a rightward shift and potentially a shallower curve. | 1. Add Adenosine Deaminase (ADA): Include ADA in the assay buffer to degrade endogenous adenosine. 2. Use Washed Cells/Membranes: Ensure cell or membrane preparations are thoroughly washed to remove endogenous ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a caffeine (B1668208) analog that acts as a potent and selective antagonist of the adenosine A2A receptor.[4] It competitively binds to the A2A receptor, which is a Gs protein-coupled receptor (GPCR), thereby blocking the signaling pathway initiated by adenosine.[4] This inhibition prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.
This compound Signaling Pathway:
Caption: this compound antagonizes the adenosine A2A receptor signaling pathway.
Q2: How should I prepare my this compound stock solution? A2: this compound is sparingly soluble in water but has good solubility in DMSO (up to 40 mg/mL).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to make a 10 mM stock, dissolve 2.18 mg of this compound (MW: 218.21 g/mol ) in 1 mL of high-purity DMSO. Use sonication or gentle heating if necessary to ensure it is fully dissolved.[2] Store the stock solution in small aliquots at -80°C.
Q3: Can this compound affect other adenosine receptors? A3: this compound is selective for the A2A receptor over the A1 subtype.[5] However, at very high concentrations, some off-target activity at other adenosine receptor subtypes or other molecular targets cannot be entirely ruled out. For example, its Ki at A1 receptors in rat cerebral cortical membranes is 45 µM, compared to 11 µM at A2 receptors in rat striatal membranes.[1]
Q4: What are typical Ki or IC50 values I should expect for this compound? A4: The reported potency of this compound can vary depending on the assay system and species. For rat striatal A2A receptors, the Ki is approximately 11 µM.[1] In functional assays, this compound has been shown to be significantly more potent than caffeine in blocking the effects of A2A agonists.[6][7] It is always recommended to determine the potency in your specific experimental system.
Experimental Protocols
Protocol: Radioligand Binding Assay for this compound Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the adenosine A2A receptor using cell membranes and a radiolabeled A2A antagonist (e.g., [³H]-ZM241385).
Materials:
-
Cell membranes expressing the human adenosine A2A receptor.
-
[³H]-ZM241385 (or other suitable A2A antagonist radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 2 units/mL adenosine deaminase.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be below 0.5%.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of this compound dilution (or buffer for total and non-specific binding wells).
-
50 µL of [³H]-ZM241385 diluted in assay buffer (final concentration typically at or near its Kd).
-
100 µL of cell membrane suspension (concentration to be optimized, e.g., 5-10 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvesting: Harvest the membranes by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 14114-46-6 | Benchchem [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. revvity.com [revvity.com]
- 7. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antagonistic Profile of DMPX on A2A Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,7-Dimethyl-1-propargylxanthine (DMPX) as an antagonist of the Adenosine (B11128) A2A receptor. We delve into its performance against other common antagonists, supported by experimental data and detailed protocols to aid in your research and development endeavors.
A2A Receptor Antagonism: A Comparative Analysis of this compound
This compound, a xanthine (B1682287) derivative, has been a cornerstone tool in the study of A2A receptor function. Its ability to selectively block the A2A receptor has paved the way for understanding its role in various physiological processes, particularly in the central nervous system. This guide offers a comparative look at this compound's binding affinity and functional potency alongside other notable A2A antagonists.
Comparative Binding Affinity of A2A Receptor Antagonists
The binding affinity (Ki) is a critical parameter for evaluating the potency of an antagonist. The table below summarizes the Ki values for this compound and other selective A2A antagonists, providing a clear comparison of their potency at the human A2A receptor.
| Compound | Ki (nM) for human A2A Receptor | Selectivity Profile | Key Characteristics |
| This compound | ~13-46 | Moderately selective over A1 receptors.[1] | A foundational, cost-effective A2A antagonist for in vitro and in vivo studies. |
| Istradefylline (B1672650) (KW-6002) | ~2.2 | High selectivity over A1 receptors (~68-fold).[2] | FDA-approved for Parkinson's disease, potent and well-characterized.[3][4][5] |
| SCH 58261 | ~1.1 | Highly selective over A1 receptors (>1000-fold). | A potent and highly selective non-xanthine antagonist. |
| ZM 241385 | ~0.5 | Extremely high selectivity over A1 receptors (>1000-fold). | A very potent and selective non-xanthine antagonist, often used as a radioligand. |
| Preladenant | ~1.0 | High selectivity for A2A receptors. | Was in clinical trials for Parkinson's disease. |
Deciphering the A2A Receptor Signaling Cascade
The Adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon activation by an agonist, it initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Antagonists like this compound block this initial activation step, thereby inhibiting the entire downstream signaling pathway.
Experimental Validation of this compound's Antagonistic Effect
Validating the antagonistic properties of this compound involves a combination of in vitro and in vivo experiments. Below are detailed protocols for two fundamental assays.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human A2A receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[6]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein).
-
Add a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385).
-
Add varying concentrations of this compound or other competing non-labeled antagonists.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to block the agonist-induced increase in intracellular cAMP, providing a measure of its functional antagonism.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the human A2A receptor (e.g., CHO or HEK293 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or other antagonists for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of an A2A receptor agonist (e.g., CGS 21680) to stimulate cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or LANCE).[7][8][9]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound.
-
Observe the rightward shift in the agonist dose-response curve in the presence of this compound, which is characteristic of competitive antagonism.
-
Calculate the IC50 value for this compound's inhibition of the agonist-induced cAMP response.
-
Comparative Logic: this compound vs. Alternatives
The choice of an A2A antagonist often depends on the specific experimental needs. This compound serves as a valuable and cost-effective tool, particularly for initial in vitro and in vivo studies. More modern antagonists like istradefylline offer higher potency and selectivity, which may be crucial for studies requiring high specificity or for clinical development.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Antagonism of the A2A Adenosine Receptor by a Series of Bitopic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the Potency of DMPX and Caffeine as Adenosine Receptor Antagonists
For Immediate Release
[City, State] – [Date] – In the landscape of pharmacological research, particularly in the study of adenosine (B11128) receptor antagonists, caffeine (B1668208) is a universally recognized benchmark. However, its non-selective profile across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) necessitates the exploration of more potent and selective compounds. This guide provides a detailed comparison of 3,7-dimethyl-1-propargylxanthine (DMPX) and caffeine, focusing on their relative potencies, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a synthetic analog of caffeine, demonstrates significantly greater potency and selectivity as an antagonist for the A₂ₐ adenosine receptor compared to caffeine. In vivo studies have shown this compound to be up to 28 times more potent than caffeine in blocking the peripheral effects of adenosine agonists and 15 times more potent in blocking central effects.[1][2] While caffeine acts as a non-selective antagonist across all four adenosine receptor subtypes, this compound exhibits a clear preference for the A₂ₐ receptor over the A₁ receptor, with its activity at A₂ₑ and A₃ receptors being less characterized but reportedly low. This enhanced potency and selectivity make this compound a valuable tool for investigating the specific roles of the A₂ₐ adenosine receptor in various physiological and pathological processes.
Quantitative Comparison of Potency
| Compound | A₁ Receptor (Kᵢ/Kₔ in µM) | A₂ₐ Receptor (Kᵢ/Kₔ in µM) | A₂ₑ Receptor (Kᵢ/Kₔ in µM) | A₃ Receptor (Kᵢ/Kₔ in µM) |
| This compound | 45 | 11 | Data not available | Likely > 100 |
| Caffeine | 12 - 20 | 2.4 - 8.1 | 13 - 17 | 80 - 190 |
Note: Lower Kᵢ/Kₔ values indicate higher binding affinity. Data for this compound at A₂ₑ and A₃ receptors is limited, though functional studies suggest low affinity.
In Vivo Potency Comparison
In vivo studies in animal models provide a functional context to the binding affinities observed in vitro. A key study demonstrated that this compound was significantly more potent than caffeine in antagonizing the effects of the adenosine agonist NECA. Specifically, this compound was 28-fold more potent against NECA-induced hypothermia (a peripheral effect) and 15-fold more potent against NECA-induced behavioral depression (a central effect).[1] Furthermore, the locomotor stimulation potency of this compound (ED₅₀ 10 µmol/kg) was found to be slightly greater than that of caffeine.[1]
Experimental Protocols
The following are representative protocols for the key in vitro assays used to determine the potency of adenosine receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound or caffeine) to displace a radiolabeled ligand that is known to bind to a specific adenosine receptor subtype.
Objective: To determine the binding affinity (Kᵢ value) of a compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).
-
Test compound (this compound or caffeine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced stimulation or inhibition of cyclic AMP (cAMP) production, a key second messenger in adenosine receptor signaling.
Objective: To determine the functional potency (IC₅₀ or Kₑ value) of an antagonist at a specific adenosine receptor subtype.
Materials:
-
Whole cells expressing the human adenosine receptor subtype of interest.
-
Adenosine receptor agonist (e.g., NECA).
-
Test compound (this compound or caffeine) at various concentrations.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cell Plating: Seed the cells in a microplate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the adenosine receptor agonist (typically the EC₅₀ concentration) to the wells and incubate for a further period (e.g., 15-30 minutes). For A₁ and A₃ receptors, which are Gᵢ-coupled, forskolin (B1673556) is often used to stimulate basal cAMP levels, and the ability of the agonist to inhibit this stimulation is measured.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the agonist-induced cAMP response as a function of the antagonist concentration to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.
Signaling Pathways and Mechanism of Action
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production.
-
A₁ and A₃ Receptors: These receptors are primarily coupled to Gᵢ/ₒ proteins. Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
A₂ₐ and A₂ₑ Receptors: These receptors are coupled to Gₛ proteins. Agonist binding to these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
As antagonists, both this compound and caffeine competitively bind to these receptors, thereby blocking the binding of the endogenous agonist adenosine and preventing the downstream signaling events.
Caption: Adenosine receptor signaling pathways and antagonist intervention.
Experimental Workflow for Antagonist Potency Determination
The general workflow for comparing the potency of adenosine receptor antagonists involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for comparing antagonist potency.
Conclusion
The available experimental data clearly indicates that this compound is a more potent and selective A₂ₐ adenosine receptor antagonist than caffeine. Its higher affinity for the A₂ₐ receptor, coupled with its demonstrated in vivo efficacy, establishes this compound as a superior research tool for elucidating the specific functions of this receptor subtype. While caffeine remains a valuable, non-selective pharmacological agent, the distinct profile of this compound offers researchers a more precise instrument for targeted investigations in the field of adenosine signaling. Further studies are warranted to fully characterize the binding profile of this compound at the A₂ₑ and A₃ adenosine receptor subtypes to provide a complete comparative picture.
References
- 1. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Adenosine A2A Receptor Antagonists: DMPX and Istradefylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent adenosine (B11128) A2A receptor antagonists: 3,7-Dimethyl-1-propargylxanthine (DMPX) and istradefylline (B1672650). While both compounds target the same receptor, their development, pharmacological profiles, and clinical applications differ significantly. This document aims to present a comprehensive overview of their characteristics, supported by available experimental data, to aid researchers in their ongoing work.
Introduction
Adenosine A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease and other neurological disorders.[1] By blocking the A2A receptors, which are highly expressed in the basal ganglia, these antagonists can modulate glutamatergic and dopaminergic neurotransmission, offering a novel approach to symptom management.[2]
This compound (3,7-Dimethyl-1-propargylxanthine) is a xanthine (B1682287) derivative, structurally related to caffeine, that has been primarily utilized as a pharmacological research tool to investigate the roles of the adenosine A2A receptor.[3][4] Its high affinity and selectivity for the A2A receptor have made it a valuable compound in preclinical studies.[3]
Istradefylline (brand name Nourianz®) is a non-xanthine derivative that has successfully transitioned from preclinical research to clinical application. It is an approved adjunctive treatment for "off" episodes in patients with Parkinson's disease who are already receiving levodopa/carbidopa therapy.[5][6][7]
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both this compound and istradefylline exert their effects by competitively binding to and blocking the adenosine A2A receptor.[3][8] In the striatum, A2A receptors are colocalized with dopamine (B1211576) D2 receptors on GABAergic medium spiny neurons of the indirect pathway.[2] Activation of A2A receptors by endogenous adenosine antagonizes the function of D2 receptors, thereby inhibiting motor function. By blocking these A2A receptors, both this compound and istradefylline can disinhibit D2 receptor signaling, leading to an increase in motor activity.[5]
Figure 1: Simplified signaling pathway of adenosine A2A receptor antagonism.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and istradefylline. It is important to note that the data have been compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
Table 1: In Vitro Binding Affinity (Ki) for Adenosine A2A Receptors
| Compound | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | Rat | Striatum | [3H]CGS 21680 | ~23 | [6] |
| Rat | Brain | Not Specified | Not Specified | [3] | |
| Istradefylline | Human | HEK293 cells | [3H]CGS 21680 | 1.3 | [8] |
| Marmoset | Striatum | [3H]CGS 21680 | 1.1 | [8] | |
| Dog | Striatum | [3H]CGS 21680 | 1.5 | [8] | |
| Rat | Striatum | [3H]CGS 21680 | 2.2 | [8] | |
| Mouse | Striatum | [3H]CGS 21680 | 2.5 | [8] |
Table 2: Selectivity for Adenosine Receptor Subtypes
| Compound | A1/A2A Ki Ratio | A2B/A2A Ki Ratio | A3/A2A Ki Ratio | Reference |
| This compound | ~48 | Not Reported | Not Reported | [3] |
| Istradefylline | >100 | >1000 | >1000 | [8][9] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Endpoint | Dose | Effect | Reference |
| This compound | Mice | Locomotor Activity | 10 µmol/kg (i.p.) | Increased locomotor activity | [3] |
| Istradefylline | MPTP-treated Marmosets | Reversal of motor disability | 10 mg/kg (p.o.) | Significant improvement in motor score | |
| Parkinson's Patients | Reduction in "OFF" time | 20-40 mg/day | Significant reduction in daily "OFF" time | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and istradefylline.
Radioligand Binding Assay for Adenosine A2A Receptor
Figure 2: Workflow for a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]CGS 21680
-
Test compounds: this compound, istradefylline
-
Non-specific binding control: High concentration of a non-labeled A2A agonist (e.g., NECA)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in incubation buffer. Determine the protein concentration of the membrane preparation.
-
Incubation: In a series of tubes, combine the striatal membranes, a fixed concentration of the radioligand ([3H]CGS 21680), and varying concentrations of the test compound (this compound or istradefylline). Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled agonist).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
References
- 1. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of adenosine A(2) receptor agonist and antagonist on neuronal and astrocytic intermediary metabolism studied with ex vivo (13)C MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of adenosine receptor subtypes on release and reuptake of hippocampal serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istradefylline - a first generation adenosine A2A antagonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adenosine A2A receptor antagonist, istradefylline enhances anti-parkinsonian activity induced by combined treatment with low doses of L-DOPA and dopamine agonists in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing NECA as a Positive Control for Quantifying DMPX Antagonism at Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological tools 5'-(N-Ethylcarboxamido)adenosine (NECA) and 3,7-Dimethyl-1-propargylxanthine (DMPX) in the context of adenosine (B11128) receptor research. It details the use of the non-selective agonist NECA as a positive control to characterize the antagonistic properties of this compound, an A2 adenosine receptor-selective antagonist. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of antagonism studies.
Introduction to NECA and this compound in Adenosine Receptor Research
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. They are broadly classified into four subtypes: A1, A2A, A2B, and A3. Modulating the activity of these receptors is a key area of interest in drug discovery for various therapeutic applications.
NECA (5'-(N-Ethylcarboxamido)adenosine) is a potent, non-selective agonist for all four adenosine receptor subtypes.[1][2][3] Its ability to activate A1, A2A, A2B, and A3 receptors makes it an invaluable tool for studying the general effects of adenosine receptor stimulation. In the context of antagonist characterization, NECA serves as a reliable positive control, eliciting a measurable physiological response that can be subsequently blocked or attenuated by an antagonist.
This compound (3,7-Dimethyl-1-propargylxanthine) is a xanthine (B1682287) derivative that functions as a competitive antagonist of adenosine receptors.[4][5] It exhibits selectivity for the A2 receptor subtypes (A2A and A2B) over the A1 receptor.[4] This selectivity makes this compound a useful tool for dissecting the specific roles of A2 receptors in various biological systems and for developing A2-selective therapeutic agents.
This guide will focus on the experimental framework for using NECA to validate and quantify the antagonistic activity of this compound.
Data Presentation: Comparative Antagonism of this compound
The following table summarizes the antagonistic potency of this compound at different adenosine receptor subtypes. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which represent the concentration of this compound required to inhibit 50% of the specific binding of a radioligand or the functional response induced by an agonist like NECA. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Receptor Subtype | Ligand/Agonist Used | Parameter | This compound Potency (nM) | Reference |
| A1 | [3H]DPCPX | Ki | ~1300 | [4] |
| A2A | [3H]CGS 21680 | Ki | ~130 | [4] |
| A2B | NECA-stimulated cAMP | IC50 | Potent antagonism observed, specific IC50 varies with cell type and conditions. | [4] |
| A3 | [125I]AB-MECA | Ki | Low affinity, specific Ki not consistently reported. | [4] |
Note: Lower Ki and IC50 values indicate higher antagonist potency.
The data clearly illustrates the selectivity of this compound for the A2A receptor over the A1 receptor. While its potency at the A2B receptor is evident, direct comparative Ki values are less commonly reported. Its affinity for the A3 receptor is generally low.
Experimental Protocols
To effectively utilize NECA as a positive control for this compound antagonism, a functional assay that measures the downstream signaling of adenosine receptors is required. The most common and direct method is the measurement of cyclic adenosine monophosphate (cAMP) accumulation, as A2A and A2B receptors are primarily coupled to the Gs protein, which stimulates adenylyl cyclase to produce cAMP.[6][7][8][9]
Key Experiment: In Vitro cAMP Accumulation Assay to Determine this compound IC50
This protocol outlines a typical in vitro experiment to determine the IC50 value of this compound for the inhibition of NECA-stimulated cAMP production in a cell line expressing the target adenosine receptor (e.g., A2A or A2B).
Materials:
-
Cell line stably expressing the human adenosine receptor of interest (e.g., HEK293-A2A)
-
Cell culture medium (e.g., DMEM) with supplements
-
NECA stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well microplates
Procedure:
-
Cell Culture: Culture the cells expressing the target adenosine receptor to ~80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into the microplate at a predetermined density. Allow the cells to adhere overnight.
-
Pre-incubation with Antagonist:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO in assay buffer).
-
Incubate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of NECA in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). This concentration should be predetermined from a NECA dose-response curve.
-
Add the NECA solution to all wells except for the basal control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF reader, spectrophotometer).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the NECA-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Mandatory Visualization
Adenosine Receptor Signaling Pathway and Antagonism
The following diagram illustrates the canonical signaling pathway of A2 adenosine receptors and the mechanism of action of NECA and this compound.
Figure 1. NECA activates the A2 receptor, leading to cAMP production and a cellular response, while this compound competitively blocks this activation.
Experimental Workflow for this compound Antagonism Assay
This diagram outlines the key steps in the experimental workflow for determining the antagonistic effect of this compound on NECA-induced signaling.
Figure 2. A streamlined workflow for quantifying the antagonistic potency of this compound using NECA as the agonist.
Conclusion
The use of the non-selective agonist NECA as a positive control is a robust and reliable method for characterizing the antagonistic properties of compounds like this compound. By establishing a clear, agonist-induced signal, researchers can accurately quantify the potency and selectivity of antagonists at specific adenosine receptor subtypes. The experimental protocols and data presented in this guide offer a framework for conducting such studies, ultimately contributing to a deeper understanding of adenosine receptor pharmacology and the development of novel therapeutics.
References
- 1. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Differential gene expression of adenosine A1, A2a, A2b, and A3 receptors in the human enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A(1), A(2a), A(2b), and A(3) receptors in hematopoiesis. 2. Expression of receptor mRNA in resting and lipopolysaccharide-activated mouse RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different roles of adenosine A1, A2A and A3 receptors in controlling kainate-induced toxicity in cortical cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Selectivity of DMPX for A2A over A1 Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods and data required to confirm the selectivity of 3,7-dimethyl-1-propargylxanthine (DMPX) and its derivatives for the adenosine (B11128) A2A receptor over the A1 receptor. By presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows, this guide serves as a practical resource for researchers in pharmacology and drug development.
Quantitative Comparison of Antagonist Affinities
The selectivity of a compound for a specific receptor subtype is a critical factor in its development as a therapeutic agent. This is typically determined by comparing its binding affinity (often expressed as the inhibition constant, Ki) for the target receptor versus other related receptors. A higher selectivity ratio (Ki at off-target receptor / Ki at target receptor) indicates a more selective compound.
The table below summarizes the binding affinities and selectivity of this compound derivatives and other common adenosine receptor antagonists. It is important to note that while this compound is known to be A2A selective, specific Ki values for the parent compound at the A1 receptor are not consistently reported in the literature. However, studies on its derivatives provide strong evidence of high A2A selectivity. One study reports a selectivity ratio for this compound of 3 in rats and 5 for cloned human A1 receptors, indicating a degree of cross-reactivity.[1]
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | Selectivity Ratio (A1 Ki / A2A Ki) | Reference |
| BS-DMPX | 8 | >1000 | >125 | [2] |
| CS-DMPX | 13 | 1300 | 100 | [2] |
| (3,4-dimethoxystyryl)-DMPX | 15 | 2500 | 167 | [2] |
| ZM 241385 | 0.8 | 255 | 319 | |
| SCH 58261 | 1.3 | 420 | 323 | |
| DPCPX | 340 | 0.46 | 0.0014 (A1 Selective) | [3] |
BS-DMPX : 8-(m-bromostyryl)-3,7-dimethyl-1-propargylxanthine CS-DMPX : 8-(m-chlorostyryl)-3,7-dimethyl-1-propargylxanthine
Experimental Protocols
To experimentally determine and confirm the selectivity of a compound like this compound, two primary types of assays are employed: radioligand binding assays to measure affinity and functional assays to measure the compound's effect on receptor signaling.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radioactively labeled ligand that has a known high affinity and selectivity for that receptor.
Objective: To determine the inhibition constant (Ki) of this compound at human A1 and A2A adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human A1 or A2A adenosine receptors (e.g., HEK-293 or CHO cells).
-
Radioligand for A1 receptors: [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).
-
Radioligand for A2A receptors: [³H]ZM 241385 or [³H]CGS 21680.
-
Unlabeled this compound and a non-selective competitor (e.g., NECA) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
A range of concentrations of unlabeled this compound.
-
Control wells containing only the radioligand (for total binding) and wells with the radioligand plus a high concentration of a non-selective competitor (for non-specific binding).
-
Cell membranes.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Assay)
This assay measures the ability of an antagonist to block the downstream signaling of a receptor. A2A receptors are Gs-coupled and their activation leads to an increase in intracellular cyclic AMP (cAMP), while A1 receptors are Gi-coupled and their activation inhibits cAMP production.
Objective: To determine the functional potency of this compound in blocking agonist-induced changes in cAMP levels mediated by A1 and A2A receptors.
Materials:
-
Whole cells expressing either human A1 or A2A adenosine receptors.
-
A selective A2A agonist (e.g., CGS 21680) and a selective A1 agonist (e.g., CPA).
-
This compound.
-
Forskolin (B1673556) (to stimulate basal cAMP production for A1 receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Assay for A2A Receptor:
-
Pre-incubate the cells with varying concentrations of this compound for a set period.
-
Add a fixed concentration of the A2A agonist (typically its EC80) to stimulate cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.
-
-
Assay for A1 Receptor:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of forskolin to stimulate adenylate cyclase and increase basal cAMP levels.
-
Add a fixed concentration of the A1 agonist to inhibit the forskolin-stimulated cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the agonist-induced (or inhibited) cAMP response as a function of the this compound concentration.
-
Determine the IC50 value of this compound for blocking the agonist effect.
-
The functional potency can be expressed as the Schild constant (Kb), which is a measure of the antagonist's affinity derived from functional experiments.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved in confirming this compound selectivity, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the distinct signaling pathways of the A1 and A2A adenosine receptors.
Caption: Experimental workflow for determining A2A receptor selectivity.
Caption: Signaling pathways of A1 and A2A adenosine receptors.
By following these experimental protocols and comparing the resulting data with known selective compounds, researchers can confidently confirm the selectivity profile of this compound and its analogs for the A2A adenosine receptor. This information is crucial for the rational design and development of novel therapeutics targeting the adenosinergic system.
References
A Comparative Guide to A2A Adenosine Receptor Antagonists: DMPX vs. ZM 241385
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent A2A adenosine (B11128) receptor antagonists: 3,7-Dimethyl-1-propargylxanthine (DMPX) and 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol (ZM 241385). The objective is to offer a clear, evidence-based resource to inform research and development decisions in the field of adenosinergic signaling, particularly in the context of neurodegenerative disorders like Parkinson's disease.
At a Glance: Key Quantitative Comparisons
The following tables summarize the core pharmacological and pharmacokinetic parameters of this compound and ZM 241385, compiled from various in vitro and in vivo studies.
| Parameter | This compound | ZM 241385 | Reference |
| Chemical Class | Xanthine | Non-xanthine (Triazolotriazine) | [6] |
| Molecular Weight | 248.25 g/mol | 337.34 g/mol | [2][7] |
Table 1: General Properties of this compound and ZM 241385
| Receptor Subtype | This compound (Ki in nM) | ZM 241385 (Ki in nM) | Reference |
| A2A (Human) | ~13-100 (and derivatives) | 0.8 - 1.6 | [1][3][5] |
| A1 (Human) | Moderately Potent | 255 | [1] |
| A2B (Human) | Potent | 50 | [1] |
| A3 (Human) | Low Affinity | >10,000 | [1] |
| A2A/A1 Selectivity Ratio | ~10-100 fold (derivatives) | ~318 fold | [1][3] |
Table 2: Comparative Binding Affinities (Ki) at Adenosine Receptors
| Parameter | This compound | ZM 241385 | Reference |
| In Vivo Model | Haloperidol-induced catalepsy (mice) | Haloperidol-induced catalepsy (rats), 6-OHDA lesion (rats), MPTP-treated primates | [7] |
| Observed Effects | Reversal of catalepsy, locomotor stimulation | Reversal of catalepsy, potentiation of L-DOPA effects, improved motor function | [7] |
| Oral Bioavailability | Good (qualitative) | Low to moderate (quantitative data varies) | [2] |
Table 3: Overview of In Vivo Efficacy and Pharmacokinetics
A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade has significant modulatory effects on various physiological processes, particularly in the brain where it antagonizes the function of the dopamine (B1211576) D2 receptor.
References
- 1. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIFFERENTIAL EFFECTS OF SELECTIVE ADENOSINE ANTAGONISTS ON THE EFFORT-RELATED IMPAIRMENTS INDUCED BY DOPAMINE D1 AND D2 ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics of ZM241385 derivatives at the human adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mouse model of Parkinsonism: a comparison between subacute MPTP and chronic MPTP/probenecid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the A₂A Receptor-Specific Effects of DMPX: A Comparative Guide with Genetic Models
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 3,7-Dimethyl-1-propargylxanthine (DMPX), a selective adenosine (B11128) A₂A receptor antagonist. Here, we cross-validate the pharmacological effects of this compound by examining data from genetic models, offering a deeper understanding of its mechanism of action compared to other xanthine-based compounds and in the context of genetic receptor ablation.
Executive Summary
3,7-Dimethyl-1-propargylxanthine (this compound) is a potent and selective antagonist of the adenosine A₂A receptor, a key target in neurodegenerative disorders such as Parkinson's disease. This guide synthesizes data from pharmacological studies of this compound and compares its effects with those observed in genetic models, particularly in mice lacking the A₂A receptor (A₂A knockout mice). This cross-validation approach, integrating pharmacological data with genetic evidence, confirms that the primary mechanism of action of this compound is the blockade of A₂A receptors. The data presented herein demonstrates the utility of this compound as a selective tool for probing A₂A receptor function and underscores the value of using genetic models to validate drug-target engagement.
Comparative Analysis of this compound Effects
The following tables summarize the quantitative data from various studies, comparing the in vivo and in vitro effects of this compound with other relevant compounds and validating its mechanism of action through the lens of genetic knockout models.
Table 1: In Vivo Potency of this compound vs. Caffeine in Wild-Type Mice
This table highlights the superior potency and selectivity of this compound compared to the non-selective adenosine receptor antagonist, caffeine, in antagonizing the effects of adenosine receptor agonists.
| Compound | Agonist Challenged | Effect Measured | Potency (ED₅₀ or Fold-Potency) | Animal Model | Reference |
| This compound | NECA (A₂A/A₁ Agonist) | Blockade of Hypothermia | 28-fold more potent than caffeine | DBA/2 Mice | [1] |
| This compound | NECA (A₂A/A₁ Agonist) | Blockade of Behavioral Depression | 15-fold more potent than caffeine | DBA/2 Mice | [1] |
| This compound | CHA (A₁ Agonist) | Blockade of Hypothermia | Equipotent with caffeine | DBA/2 Mice | [1] |
| This compound | CHA (A₁ Agonist) | Blockade of Behavioral Depression | 2.5-fold more potent than caffeine | DBA/2 Mice | [1] |
| This compound | - | Motor Stimulation | ED₅₀ of 10 µmol/kg | DBA/2 Mice | [1] |
| Caffeine | - | Motor Stimulation | Slightly less potent than this compound | DBA/2 Mice | [1] |
NECA: 5'-N-ethylcarboxamidoadenosine; CHA: N⁶-cyclohexyladenosine
Table 2: Cross-Validation with Genetic Models - Effects of A₂A Receptor Antagonists in Wild-Type vs. Knockout Mice
This table provides the core of the cross-validation, demonstrating that the effects of A₂A receptor antagonists are dependent on the presence of the A₂A receptor. While direct data for this compound in A₂A knockout mice is not available in the searched literature, data from other selective A₂A antagonists serve as a surrogate to validate the mechanism.
| A₂A Antagonist | Genetic Model | Effect Measured | Observation | Reference |
| MSX-3 | Wild-Type Mice | Attenuation of pilocarpine-induced tremulous jaw movements | Significant reduction in tremulous jaw movements | [2] |
| MSX-3 | Adenosine A₂A Receptor Knockout Mice | Attenuation of pilocarpine-induced tremulous jaw movements | Significant reduction in tremulous jaw movements compared to littermate controls, indicating the receptor's role in this behavior | [2] |
| Istradefylline | Wild-Type Mice | Locomotor Response | Standard locomotor stimulation | [3] |
| Istradefylline | GPR52 Knockout Mice | Locomotor Response | Significantly augmented locomotor response, suggesting modulation by other receptors | [3] |
| KW-6002 | Wild-Type Mice | Locomotor Activity | Increased locomotor activity | [4][5] |
| KW-6002 | Dopamine (B1211576) D₂ Receptor Knockout Mice | Rescue of Locomotor Impairment | Rescued altered behavioral parameters, suggesting a dopamine-independent mechanism | [4][5] |
| SCH58261 | Wild-Type Mice | Prevention of Dopamine Inhibition of Synaptic Transmission | Dopamine inhibition was prevented by the A₂A antagonist | [6] |
| - | Adenosine A₂A Receptor Knockout Mice | Prevention of Dopamine Inhibition of Synaptic Transmission | Dopamine inhibition was attenuated, confirming the role of A₂A receptors | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Locomotor Activity Assessment in Mice (Open Field Test)
This protocol is a standard method for evaluating the effect of compounds on spontaneous motor activity.
Objective: To quantify the locomotor-stimulating effects of this compound and compare them to a vehicle control.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm), often made of clear or white plastic.[7][8][9]
-
Video tracking software (e.g., Noldus Ethovision XT).[7]
-
This compound solution and vehicle control (e.g., saline or a specific buffer).
-
Experimental mice (e.g., DBA/2 or C57BL/6).
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[10]
-
Habituation: Each mouse is placed in the open field arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, mice are removed from the arena and administered either this compound or the vehicle control via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, the mouse is returned to the center of the open field arena, and its activity is recorded by the video tracking software for a specified duration (e.g., 30-60 minutes).[11]
-
Parameters Measured: The software tracks and quantifies various parameters, including:
-
Total distance traveled.
-
Horizontal activity (number of beam breaks).
-
Vertical activity (rearing).
-
Time spent in the center versus the periphery of the arena.
-
-
Data Analysis: The data from the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the effect of the compound on locomotor activity.
Note: The arena should be cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[7]
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound (like this compound) to its target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the adenosine A₂A receptor.
Materials:
-
Cell membranes expressing the adenosine A₂A receptor.
-
Radioligand specific for the A₂A receptor (e.g., [³H]CGS 21680).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound. A control group with no this compound is also included.
-
Equilibrium: The incubation is carried out for a sufficient time and at an appropriate temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The convergence of evidence from pharmacological studies with this compound and experiments utilizing genetic models, such as A₂A receptor knockout mice, provides a robust validation of this compound's mechanism of action. The data clearly indicates that this compound exerts its effects primarily through the selective antagonism of the adenosine A₂A receptor. This guide serves as a valuable resource for researchers, offering a clear comparison of this compound's performance and providing the necessary experimental context to support its use as a selective tool in the study of adenosinergic signaling and the development of novel therapeutics.
References
- 1. 3,7-Dimethyl-1-propargylxanthine: a potent and selective in vivo antagonist of adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditional neural knockout of the adenosine A(2A) receptor and pharmacological A(2A) antagonism reduce pilocarpine-induced tremulous jaw movements: studies with a mouse model of parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic deletion of GPR52 enhances the locomotor-stimulating effect of an adenosine A2A receptor antagonist in mice: A potential role of GPR52 in the function of striatopallidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rescue of locomotor impairment in dopamine D2 receptor-deficient mice by an adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rescue of Locomotor Impairment in Dopamine D2 Receptor-Deficient Mice by an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptors modulate the dopamine D2 receptor-mediated inhibition of synaptic transmission in the mouse prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. treat-nmd.org [treat-nmd.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of DMPX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3,7-Dimethyl-1-propargylxanthine (DMPX), a selective antagonist of the A2A adenosine (B11128) receptor. The following sections detail its performance, supported by experimental data, to offer a clear perspective on its therapeutic potential.
In Vitro Efficacy of this compound
This compound has demonstrated a notable selectivity for the A2A adenosine receptor over the A1 subtype in various in vitro assays. This selectivity is a key characteristic that distinguishes it from less selective methylxanthines like caffeine.
Receptor Binding Affinity
Functional Antagonism
In functional assays, this compound effectively antagonizes the effects of A2A receptor agonists. This is typically measured by its ability to inhibit the agonist-induced accumulation of cyclic AMP (cAMP).
Efficacy in Cancer Cell Lines
Recent studies have explored the anti-proliferative effects of this compound in cancer cell lines. High concentrations of this compound have been shown to inhibit cell proliferation in a dose-dependent manner.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Cell Line/Target | Metric | Value | Reference |
| Cell Viability (MTT) | YM-1 (Esophageal) | IC50 | 767.5 µM | [1] |
| Cell Viability (MTT) | KYSE-30 (Esophageal) | IC50 | 682.8 µM | [1] |
In Vivo Efficacy of this compound
In vivo studies have corroborated the A2A receptor antagonist activity of this compound, demonstrating its effects on motor activity, and its potential therapeutic applications in neurological disorders.
Locomotor Activity
This compound has been shown to stimulate locomotor activity in mice, an effect attributed to the blockade of central A2A adenosine receptors.
Table 2: Summary of In Vivo Locomotor Activity Data for this compound
| Animal Model | Administration Route | Metric | Value (Control Mice) | Value (Chronic Caffeine Ingestion) | Reference |
| Mouse | Intraperitoneal (i.p.) | ED50 | 2.1 mg/kg | 2.0 mg/kg |
Antagonism of Adenosine Agonist-Induced Effects
This compound has been demonstrated to be a potent and selective antagonist of the effects induced by A2A adenosine receptor agonists in vivo.
Table 3: In Vivo Antagonism of Adenosine Agonist-Induced Hypothermia and Behavioral Depression
| Agonist | Effect Measured | This compound Potency vs. Caffeine | This compound Selectivity (vs. A1 agonist) | Reference |
| NECA (A2 Agonist) | Hypothermia | 28-fold more potent | 57-fold more potent | [2] |
| NECA (A2 Agonist) | Behavioral Depression | 15-fold more potent | 11-fold more potent | [2] |
Mechanism of Action: A2A Adenosine Receptor Signaling Pathway
This compound exerts its effects by blocking the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of the G protein. Activation of the A2A receptor by its endogenous ligand, adenosine, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). CREB, a transcription factor, subsequently modulates the expression of various genes. By blocking this initial step, this compound prevents the downstream signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells stably expressing human A1 or A2A receptors).
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and adenosine deaminase.
-
Incubation: In a 96-well plate, increasing concentrations of the unlabeled test compound (this compound) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]CGS21680 for A2AR) and the membrane preparation.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Open Field Test for Locomotor Activity in Mice
This test is used to assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: An open-field arena, typically a square box with walls, is used. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Acclimation: Mice are allowed to acclimate to the testing room for a defined period before the test to reduce stress.
-
Procedure: Each mouse is placed individually in the center or at the periphery of the open field arena.
-
Data Collection: The animal's activity is recorded for a set duration (e.g., 20-60 minutes). Parameters measured include total distance traveled, time spent in different zones (center vs. periphery), rearing frequency, and movement time.
-
Data Analysis: The collected data is analyzed to determine the effect of the test compound (this compound) on locomotor activity compared to a vehicle control group.
References
Unveiling the Behavioral Signature of DMPX in Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral effects of 3,7-Dimethyl-1-propargylxanthine (DMPX) in mice against alternative adenosine (B11128) receptor antagonists. The information is supported by experimental data to validate the behavioral changes induced by this selective adenosine A2A receptor antagonist.
This compound, a caffeine (B1668208) analog, is a potent and selective antagonist of the adenosine A2A receptor. This selectivity offers a more targeted approach to studying the role of this specific receptor in modulating behavior, compared to non-selective antagonists like caffeine. Understanding the behavioral phenotype induced by this compound is crucial for its application in neuroscience research and drug development, particularly in the context of neurodegenerative and psychiatric disorders. This guide summarizes key findings from preclinical studies in mice, focusing on locomotor activity, anxiety-like behavior, and spatial memory.
Comparative Analysis of Behavioral Changes
To provide a clear comparison, the following tables summarize quantitative data from studies evaluating the effects of this compound and other adenosine receptor antagonists on common behavioral tests in mice.
Locomotor Activity: Open Field Test
The open field test is a widely used assay to assess general locomotor activity and exploratory behavior. An increase in distance traveled is typically interpreted as a stimulant effect.
| Compound | Dose | Route of Administration | Change in Locomotor Activity (Total Distance Traveled) |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Maximal stimulation of locomotor activity[1] |
| 3 mg/kg | i.p. | Significant increase in locomotor activity[1] | |
| Caffeine | 6.25 - 25 mg/kg | i.p. | Stimulating effect on locomotion[2] |
| 100 mg/kg | i.p. | Depressing effect on locomotion[2] | |
| 20 mg/kg | i.p. | Significant decrease in locomotor activity in sleep-deprived female mice[3] | |
| 40 - 120 mg/kg | i.p. | Significant increase in locomotor activity in sleep-deprived female mice[3] | |
| SCH 58261 | 0.1 and 0.5 mg/kg | Not specified | No significant effect on total distance traveled[4] |
Anxiety-Like Behavior: Elevated Plus Maze
The elevated plus maze is a standard test for assessing anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
| Compound | Dose | Route of Administration | Change in Anxiety-Like Behavior (Time in Open Arms) |
| This compound | Not specified | Not specified | No effect on anxiety-related measures[5] |
| Caffeine | Moderate and High Doses | Oral | Significant decrease in time spent in open arms (anxiogenic-like effect)[6] |
| 60 mg/kg/day (perinatal) | Oral | No significant difference in time spent in open arms[7] | |
| SCH 58261 | 0.01 mg/kg | i.p. | Fully prevented alterations in emotional/anxious responses in a Huntington's disease mouse model[8] |
Spatial Learning and Memory: Morris Water Maze
The Morris water maze is a widely used task to evaluate spatial learning and memory. A shorter escape latency (time to find the hidden platform) indicates better learning and memory.
No direct quantitative data was found for the effects of this compound in the Morris water maze in the conducted literature search. The following data for other adenosine receptor antagonists are provided for a comparative context.
| Compound | Dose | Route of Administration | Change in Spatial Memory (Escape Latency) |
| Caffeine | Moderate Dose (0.1 g/L in drinking water) | Oral | Significantly shorter latency to reach the platform (improved performance)[9] |
| High Dose (1 g/L in drinking water) | Oral | Significantly longer latency to reach the platform (impaired performance)[9] | |
| 60 mg/kg/day (perinatal) | Oral | Significantly longer latency to reach the hidden platform (impaired memory)[7] | |
| SCH 58261 | 0.1 and 0.5 mg/kg | Not specified | Decreased escape latency in a mouse model of chronic periodontitis-induced cognitive impairment[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key behavioral tests cited.
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus: A square or circular arena with walls (e.g., 50 x 50 cm). The arena is often made of a non-reflective material to facilitate video tracking.
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period (e.g., 10-20 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording using a tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between trials to eliminate olfactory cues.
Elevated Plus Maze
Objective: To evaluate anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-75 cm). The maze consists of two open arms and two enclosed arms of equal size (e.g., 25 x 5 cm for mice).
Procedure:
-
Acclimatize mice to the testing room with dim lighting.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
Analyze the recording to measure the number of entries into and the time spent in the open and closed arms.
-
An increase in the percentage of time spent in the open arms and the percentage of open arm entries are considered indices of anxiolytic activity.
-
Clean the maze thoroughly between animals.
Morris Water Maze
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus: A large circular pool (e.g., 110-140 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint). A small escape platform is hidden just below the water surface. Various visual cues are placed around the room.
Procedure:
-
Acquisition Phase (Learning):
-
For 4-5 consecutive days, conduct multiple trials per day (e.g., 4 trials).
-
In each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-120 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the swimming path and analyze the time spent in the target quadrant (where the platform was previously located).
-
A preference for the target quadrant indicates spatial memory retention.
-
Visualizing Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound as an adenosine A2A receptor antagonist.
Caption: General experimental workflow for behavioral testing in mice.
Caption: Logical relationship for comparing this compound with alternative compounds.
References
- 1. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Caffeine and sleep-deprivation mediated changes in open-field behaviours, stress response and antioxidant status in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of adenosine receptors in the regulation of kainic acid-induced neurotoxic responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Administration of Caffeine: The Effect on Motor Coordination, Higher Brain Cognitive Functions, and the Social Behavior of BLC57 Mice [mdpi.com]
- 7. scholars.direct [scholars.direct]
- 8. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist SCH 58261 in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PT683. Effects of acute administration of moderate and high caffeine doses on the spatial memory and motor coordination in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DMPX: A Step-by-Step Guide for Laboratory Professionals
Researchers and laboratory personnel handling 3,7-Dimethyl-1-propargylxanthine (DMPX) must adhere to stringent disposal procedures to ensure personal safety and environmental protection. This compound, a caffeine (B1668208) analogue and A2 selective adenosine (B11128) receptor antagonist, is classified as a hazardous substance, necessitating careful management of its waste stream.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, in solid form, in solution, and as contaminated labware.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its physical and chemical properties, as well as its associated hazards. This information is critical for safe handling and for making informed decisions regarding disposal.
| Property | Data |
| Chemical Name | 3,7-Dimethyl-1-propargylxanthine |
| Appearance | White to beige powder/solid[2][3] |
| Solubility | Low solubility in water; Soluble in DMSO and ethanol[2][3][4] |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Environmental Hazard | WGK 3: Highly hazardous to water[2] |
Experimental Protocols: General Chemical Waste Disposal
Personal Protective Equipment (PPE)
When handling this compound waste, always wear appropriate personal protective equipment (PPE) to minimize exposure risks.[2][3]
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.[3]
-
Respiratory Protection: Use a dust mask (e.g., N95) or work in a fume hood to avoid inhaling dust particles.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach, from waste generation to final removal by qualified personnel. The following workflow provides a logical sequence of steps to ensure safety and compliance.
References
Personal protective equipment for handling DMPX
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 3,7-dimethyl-1-propargylxanthine (DMPX). Adherence to these protocols is essential to ensure a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent skin and eye contact, as well as inhalation of the compound, which is irritating to the skin, eyes, and respiratory system.
| PPE Category | Item Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile) . It is recommended to use gloves with a minimum thickness of 5 mil. Always inspect gloves for any signs of degradation or puncture before use. | To prevent dermal absorption of this compound. Nitrile gloves offer good resistance to a variety of chemicals. |
| Eye Protection | Safety goggles or safety glasses with side shields . A face shield may be required when there is a significant risk of splashing. | To protect the eyes from splashes or airborne particles of this compound. |
| Body Protection | Laboratory coat . | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (N95, FFP2, or FFP3) . This is particularly crucial when handling the powdered form of this compound or when there is a potential for aerosol generation. | To prevent the inhalation of fine dust particles, which can cause respiratory irritation. The use of a fume hood is also strongly advised. |
Operational Plan: Safe Handling Workflow
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be collected in a designated, sealed bag for hazardous waste disposal.
Disposal Procedure:
All this compound waste is considered hazardous. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility .
For Laboratory-Scale Quantities:
-
If permissible by your institution's safety protocols and local regulations, small quantities of this compound can be prepared for disposal by dissolving the compound in a combustible solvent, such as ethanol.
-
This solution should then be transferred to a suitable container for hazardous liquid waste.
-
Never dispose of this compound down the drain or in regular trash.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
